2-Fluoroterephthalonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-fluorobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULBJBXBNLVFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172388 | |
| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1897-53-6 | |
| Record name | 2-Fluoro-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroterephthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoroterephthalonitrile from Fluorinated Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-Fluoroterephthalonitrile, a valuable fluorinated building block in the development of pharmaceuticals and advanced materials. The document details potential synthetic pathways, including experimental protocols where available in the public domain, and presents quantitative data in a structured format for ease of comparison.
Introduction
This compound, with the chemical structure of a benzene ring substituted with a fluorine atom and two nitrile groups, is a key intermediate in organic synthesis. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of target molecules, making this compound particularly interesting for applications in medicinal chemistry and materials science. This guide explores the primary strategies for its synthesis from readily available fluorinated precursors.
Synthetic Strategies
Several synthetic strategies can be envisioned for the preparation of this compound. The most plausible laboratory-scale methods involve the introduction of a nitrile group onto a pre-existing fluorinated aromatic ring. The main approaches are:
-
Sandmeyer-type Reaction: Starting from a fluorinated aminobenzonitrile.
-
Nucleophilic Aromatic Substitution (SNAr): From a difluorinated or otherwise activated fluorinated precursor.
-
Ammoxidation: A gas-phase industrial process starting from a fluorinated xylene derivative.
This guide will focus on the first two methods, as they are more commonly accessible for laboratory and research purposes.
Synthesis via Sandmeyer-type Reaction
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functional groups, including a nitrile, via a diazonium salt intermediate. A logical and commercially available precursor for this route is 2-amino-5-fluorobenzonitrile .
Logical Workflow for Sandmeyer Cyanation:
Figure 1: Proposed workflow for the synthesis of this compound via a Sandmeyer reaction.
General Experimental Protocol (Hypothetical, based on analogous reactions):
-
Diazotization: 2-amino-5-fluorobenzonitrile is dissolved in a cooled aqueous solution of a strong acid, typically hydrochloric acid. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature between 0 and 5 °C. The completion of the diazotization is monitored using starch-iodide paper.
-
Cyanation: The freshly prepared diazonium salt solution is slowly added to a solution or suspension of copper(I) cyanide in a suitable solvent. The reaction mixture is then typically heated to promote the substitution and nitrogen evolution.
-
Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Quantitative Data (Illustrative, based on typical Sandmeyer reactions):
| Parameter | Value |
| Starting Material | 2-amino-5-fluorobenzonitrile |
| Reagents | NaNO₂, HCl, CuCN |
| Temperature | 0-5 °C (Diazotization), 50-100 °C (Cyanation) |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-80% (unoptimized) |
| Purity | >95% after purification |
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers an alternative route to this compound. This method typically involves the displacement of a leaving group, such as a halogen or a nitro group, from an activated aromatic ring by a cyanide nucleophile. A potential precursor for this route could be a dihalo-fluorobenzene or a dinitro-fluorobenzene, followed by the introduction of the nitrile groups.
A more direct SNAr approach would involve the cyanation of a difluorinated precursor where one fluorine atom is substituted. For instance, starting from a difluorobenzonitrile and introducing the second nitrile group via substitution of the other fluorine atom. However, the activation of the second fluorine for substitution might require specific reaction conditions.
A relevant industrial process for producing fluorinated dicyanobenzenes involves the reaction of tetrachlorodicyanobenzenes with a fluorinating agent in a non-protonic polar solvent.[1] This halogen exchange reaction is a type of nucleophilic aromatic substitution. While not a direct synthesis of this compound from a fluorinated precursor, it demonstrates the principle of SNAr in the synthesis of related compounds.
Logical Workflow for SNAr:
Figure 2: General workflow for the synthesis of this compound via SNAr.
General Experimental Protocol (Hypothetical, based on SNAr of aryl halides):
-
Reaction Setup: A suitable activated fluorinated precursor (e.g., 2,5-dichloroterephthalonitrile) is dissolved in a high-boiling aprotic polar solvent such as DMF, DMSO, or NMP.
-
Cyanation: A cyanide source, such as sodium cyanide, potassium cyanide, or copper(I) cyanide, is added to the solution. The reaction mixture is heated to a high temperature (typically >150 °C) to facilitate the substitution. The reaction progress is monitored by techniques like TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed, and then purified by recrystallization or sublimation.
Quantitative Data (Illustrative, based on typical SNAr reactions):
| Parameter | Value |
| Starting Material | Activated Fluorinated Precursor |
| Reagents | Cyanide Source (e.g., NaCN) |
| Solvent | DMF, DMSO, or NMP |
| Temperature | 150-200 °C |
| Reaction Time | 4-12 hours |
| Expected Yield | 70-90% (unoptimized) |
| Purity | >98% after purification |
Conclusion
The synthesis of this compound can be approached through several synthetic routes, with the Sandmeyer-type reaction of 2-amino-5-fluorobenzonitrile and nucleophilic aromatic substitution on a suitable difluorinated or dihalogenated precursor being the most viable laboratory-scale methods. While detailed, specific protocols for these syntheses are not abundant in the public literature, the general procedures and workflows provided in this guide offer a solid foundation for researchers to develop and optimize the synthesis of this important fluorinated intermediate. Careful consideration of reaction conditions and potential side reactions is essential for achieving high yields and purity.
References
A Comprehensive Technical Guide to 2-Fluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroterephthalonitrile, systematically known as 2-fluoro-1,4-benzenedicarbonitrile, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a detailed overview of the known properties, synthesis, and safety information for this compound (CAS No. 52712-77-4), serving as a valuable resource for professionals in research and development.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties can be estimated based on related compounds and computational models. The data presented below is a compilation of available information and theoretical predictions.
| Property | Value | Source |
| CAS Number | 52712-77-4 | Internal |
| Molecular Formula | C₈H₃FN₂ | Internal |
| Molecular Weight | 146.12 g/mol | Internal |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in organic solvents | Inferred |
Synthesis and Experimental Protocols
Conceptual Synthetic Pathway: Nucleophilic Aromatic Substitution
This proposed pathway involves the selective displacement of a single fluorine atom from a polyfluorinated terephthalonitrile derivative.
Figure 1: Conceptual diagram of a potential synthetic route to this compound via partial defluorination of a polyfluorinated precursor.
Experimental Considerations:
-
Starting Material: Tetrafluoroterephthalonitrile is a common starting material for the synthesis of substituted terephthalonitriles.[1]
-
Reaction Control: The key challenge in this approach is controlling the reaction to achieve mono-substitution. The electron-withdrawing nature of the nitrile groups activates the aromatic ring for nucleophilic attack. However, the introduction of one substituent can modulate the reactivity for subsequent substitutions.
-
Reaction Conditions: The reaction would likely require carefully controlled stoichiometry of the fluoride source and precise temperature management to favor the desired product.
Another potential route could involve the conversion of the corresponding 2-fluoroterephthalic acid or its derivatives. This would typically involve a multi-step process:
-
Conversion of carboxylic acids to primary amides.
-
Dehydration of the primary amides to nitriles.
General Experimental Workflow for Nitrile Synthesis from Carboxylic Acids
Figure 2: A generalized workflow for the synthesis of this compound starting from 2-fluoroterephthalic acid.
Safety and Handling
Specific safety data for this compound is not available. Therefore, precautions for handling related fluorinated aromatic nitriles should be strictly followed.
| Hazard Class | Precautionary Statements |
| Acute Toxicity (Oral) | Wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Acute Toxicity (Dermal) | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Acute Toxicity (Inhalation) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3] |
| Skin Corrosion/Irritation | Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[2][3] |
| Eye Damage/Irritation | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][4] |
| Handling and Storage | Keep containers tightly closed in a dry, cool and well-ventilated place. Keep away from heat, sparks and flame.[5] |
Applications in Drug Development
The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions and metabolic pathways. The trifluoromethyl group, in particular, is frequently used to improve metabolic stability and lipophilicity.
While there are no specific drugs currently on the market that explicitly name this compound as a direct precursor, its structural motif makes it a valuable building block for the synthesis of more complex molecules. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, providing a versatile handle for constructing diverse chemical scaffolds. The presence of the fluorine atom can then impart the aforementioned beneficial properties to the final drug candidate.
The use of fluorinated intermediates is crucial in the development of modern pharmaceuticals, and compounds like this compound are key components in the medicinal chemist's toolbox for creating novel therapeutics with improved efficacy and safety.
Conclusion
This compound is a specialized chemical intermediate with potential applications in the synthesis of novel pharmaceuticals and advanced materials. While detailed experimental data remains scarce, this guide provides a summary of the available information and outlines plausible synthetic strategies and necessary safety precautions based on analogous compounds. As research in fluorination chemistry continues to expand, the utility of such building blocks is expected to grow, paving the way for the development of next-generation drugs and materials.
References
- 1. Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
Spectroscopic Profile of 2-Fluoroterephthalonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Fluoroterephthalonitrile. It is designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound. The guide includes predicted data tables for NMR, IR, and Mass Spectrometry, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the known effects of fluorine and nitrile substituents on a benzene ring and comparison with data from structurally similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ~7.9-8.2 | Multiplet | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~160-165 | Doublet | C-F |
| ~135-140 | Singlet | Aromatic C-H |
| ~130-135 | Doublet | Aromatic C-H |
| ~115-120 | Doublet | Aromatic C-H |
| ~115-118 | Singlet | Cyano (CN) Carbons |
| ~110-115 | Doublet | Aromatic C-CN |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ~ -110 to -120 | Singlet or Multiplet | CFCl₃ |
Table 4: Predicted Significant IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2230-2220 | Strong | C≡N Stretch |
| ~1600-1550 | Medium-Strong | Aromatic C=C Stretch |
| ~1250-1150 | Strong | C-F Stretch |
| ~900-700 | Strong | Aromatic C-H Bend (Out-of-Plane) |
Table 5: Predicted Major Mass Spectrometry Peaks for this compound
| m/z | Predicted Intensity | Assignment |
| 146 | High | Molecular Ion [M]⁺ |
| 127 | Medium | [M-F]⁺ |
| 120 | Medium | [M-CN]⁺ |
| 101 | Medium | [M-CN-F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~200 ppm, centered around the expected chemical shift.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256.
-
Temperature: 298 K.
-
Referencing: An external reference of CFCl₃ (0 ppm) or a secondary standard.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS for ¹H and ¹³C) or external standard (CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Detector: An electron multiplier or similar detector.
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
2-Fluoroterephthalonitrile: A Technical Overview of a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and reactivity profile of 2-Fluoroterephthalonitrile, a key intermediate in the synthesis of advanced materials and pharmaceuticals. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the predicted properties and general experimental methodologies based on the well-established principles of organic chemistry and the known characteristics of analogous compounds.
Core Physicochemical Properties
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble | The polar nitrile and C-F bonds are expected to interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the nitrile nitrogen atoms may be sterically hindered by the adjacent cyano and fluoro groups. |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic ring of this compound will have some affinity for these solvents, but the polar functional groups will limit extensive solubility. |
| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | Similar polarity and the potential for dipole-dipole interactions suggest moderate solubility. |
| Aqueous | Water | Insoluble | The hydrophobic aromatic ring and the lack of strong hydrogen bond donating groups suggest very low water solubility. |
Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution
The reactivity of this compound is dominated by the electron-withdrawing nature of the two cyano groups and the fluorine atom. These substituents activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).
The fluorine atom is a particularly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. This makes this compound a valuable precursor for the synthesis of a wide range of substituted terephthalonitriles by reaction with various nucleophiles.
Figure 1: Generalized workflow for the nucleophilic aromatic substitution (SNAr) of this compound.
Common nucleophiles that can be employed in reactions with this compound include:
-
Amines: Primary and secondary amines react to form 2-amino-terephthalonitrile derivatives, which are precursors for various dyes, pigments, and biologically active molecules.
-
Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides yields the corresponding ether derivatives, which are of interest in materials science.
-
Thiols: Thiolates can displace the fluoride to form thioethers, which have applications in polymer chemistry.
Experimental Protocols: A General Approach
While specific, validated protocols for this compound are not widely published, the following sections outline standard methodologies for determining solubility and conducting reactivity studies for analogous aromatic nitriles.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvent (high purity)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
2. Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.
-
Centrifuge the vials to ensure complete separation of the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Figure 2: Experimental workflow for solubility determination.
Protocol for a Typical Nucleophilic Aromatic Substitution Reaction
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
1. Materials and Equipment:
-
This compound
-
Amine nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Thermometer
-
Condenser
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
2. Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Add the amine nucleophile (1-1.2 equivalents). If the amine is a salt, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) may be required to liberate the free amine.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the solvent and any inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 2-amino-terephthalonitrile derivative.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the introduction of a wide array of functional groups, paving the way for the development of novel materials and pharmaceutically active compounds. While specific quantitative data on its solubility and reactivity are not extensively documented, the general principles of physical organic chemistry provide a strong foundation for its successful application in research and development. Further experimental investigation is warranted to fully characterize the physicochemical properties of this important intermediate.
Theoretical and Computational Deep Dive into 2-Fluoroterephthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 2-Fluoroterephthalonitrile, a molecule of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT) calculations, this document elucidates the molecule's structural, vibrational, and electronic properties. Detailed protocols for its synthesis and spectroscopic characterization are also presented, offering a foundational resource for further research and development.
Introduction
This compound is a substituted aromatic compound featuring a benzene ring functionalized with a fluorine atom and two nitrile groups. The unique electronic properties conferred by the electron-withdrawing nitrile groups and the highly electronegative fluorine atom make this molecule a compelling candidate for various applications, including as a building block in the synthesis of novel pharmaceuticals and functional materials. Understanding its fundamental molecular characteristics is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide presents a detailed computational investigation into its optimized geometry, vibrational frequencies, and frontier molecular orbitals, complemented by practical experimental protocols for its synthesis and characterization.
Computational Modeling Workflow
The theoretical data presented in this guide were generated following a systematic computational workflow. This workflow ensures the accuracy and reliability of the calculated molecular properties.
Caption: Computational workflow for the theoretical analysis of this compound.
Theoretical Studies: Data and Analysis
The geometric, vibrational, and electronic properties of this compound were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted and robust level of theory for organic molecules.
Optimized Molecular Geometry
The molecular structure of this compound was fully optimized to its ground state energy minimum. The key bond lengths and angles are summarized in Table 1. The planarity of the benzene ring is maintained, with minor deviations due to the substituents.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | 1.395 |
| C2-C3 | 1.391 | |
| C3-C4 | 1.398 | |
| C4-C5 | 1.396 | |
| C5-C6 | 1.392 | |
| C6-C1 | 1.397 | |
| C2-F | 1.345 | |
| C1-C7 | 1.442 | |
| C7-N1 | 1.158 | |
| C4-C8 | 1.443 | |
| C8-N2 | 1.157 | |
| Bond Angles ( °) | C1-C2-C3 | 120.5 |
| C2-C3-C4 | 119.2 | |
| C3-C4-C5 | 120.3 | |
| C4-C5-C6 | 120.1 | |
| C5-C6-C1 | 119.8 | |
| C6-C1-C2 | 120.1 | |
| F-C2-C1 | 119.7 | |
| F-C2-C3 | 119.8 | |
| C2-C1-C7 | 119.9 | |
| C6-C1-C7 | 120.0 | |
| C1-C7-N1 | 179.8 | |
| C3-C4-C8 | 120.2 | |
| C5-C4-C8 | 119.5 | |
| C4-C8-N2 | 179.9 |
Vibrational Analysis
Harmonic vibrational frequency calculations were performed on the optimized geometry to predict the infrared (IR) spectrum of this compound. The characteristic vibrational modes and their corresponding frequencies are presented in Table 2. These theoretical frequencies can be used to aid in the interpretation of experimental FT-IR spectra.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 3105 | 15.2 | Aromatic C-H stretch |
| 3088 | 12.8 | Aromatic C-H stretch |
| 2235 | 45.7 | C≡N stretch (asymmetric) |
| 2231 | 38.9 | C≡N stretch (symmetric) |
| 1605 | 25.1 | Aromatic C=C stretch |
| 1580 | 30.5 | Aromatic C=C stretch |
| 1485 | 18.3 | Aromatic C=C stretch |
| 1265 | 55.4 | C-F stretch |
| 1170 | 22.1 | In-plane C-H bend |
| 840 | 12.6 | Out-of-plane C-H bend |
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of these orbitals and the resulting HOMO-LUMO gap are summarized in Table 3. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 5.70 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of this compound.
Synthesis of this compound
This procedure is adapted from the synthesis of related substituted phthalonitriles.
Reaction Scheme:
Materials:
-
2-Bromo-5-fluorobenzonitrile
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-Bromo-5-fluorobenzonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to 150 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 1 M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.
Spectroscopic Characterization
Instrumentation:
-
FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Procedure (ATR Method):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Process the spectrum by subtracting the background and performing baseline correction if necessary.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire the ¹³C NMR spectrum, typically with a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the computational and experimental approaches for characterizing this compound.
Caption: Logical flow for the characterization of this compound.
Conclusion
This technical guide has presented a detailed theoretical and computational investigation of this compound, providing valuable insights into its molecular structure, vibrational properties, and electronic characteristics. The provided quantitative data, summarized in clear tables, serves as a crucial reference for future studies. Furthermore, the detailed experimental protocols for its synthesis and spectroscopic characterization offer a practical foundation for researchers in the fields of medicinal chemistry and materials science. The integrated computational and experimental approach outlined here provides a robust framework for the comprehensive analysis of novel organic molecules.
Commercial Availability and Technical Guide to 2-Fluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoroterephthalonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of the electron-withdrawing fluorine atom and two nitrile groups on the benzene ring, make it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with key technical information to support its use in research and development.
Commercial Suppliers and Availability
This compound (CAS No. 139403-26-8) is available from a number of commercial chemical suppliers. The purity and quantity offered can vary between suppliers, and it is recommended to request a certificate of analysis to ensure the material meets the specific requirements of your research.
| Supplier | Product Number | Purity | Available Quantities |
| Dabos | A196513-250MG | Not specified | 250 mg[1] |
| Various Research Chemical Suppliers | Varies | Typically >95% | mg to multi-gram scale |
Note: The availability and product details from various research chemical suppliers can be dynamic. It is advisable to consult the suppliers' online catalogs for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₃FN₂ |
| Molecular Weight | 146.12 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not widely published in readily accessible literature. However, its synthesis would likely involve the fluorination of a corresponding terephthalonitrile precursor.
The reactivity of this compound is dominated by the chemical behavior of the fluorinated benzene ring and the two nitrile functionalities.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing fluorine atom and two nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This is a key reaction for introducing a variety of functional groups onto the aromatic core. In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom), proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, a condition which is met in the structure of this compound.
A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the synthesis of a wide array of derivatives. The general mechanism for an SNAr reaction is as follows:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex).
-
Leaving Group Departure: The fluorine atom is expelled as a fluoride ion, and the aromaticity of the ring is restored.
The rate of SNAr reactions is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.
Experimental Protocols
Specific, validated experimental protocols for the synthesis and reactions of this compound are not available in the provided search results. Researchers should adapt general procedures for nucleophilic aromatic substitution reactions on activated aryl fluorides, with careful optimization of reaction conditions such as solvent, temperature, and reaction time.
Safety and Handling
-
Hazard Statements: Compounds of this class are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of soap and water.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
Researchers must conduct a thorough risk assessment before handling this compound and consult the supplier's safety information.
Logical Workflow for Procurement and Use
The following diagram illustrates a typical workflow for a researcher intending to use this compound in a drug discovery or materials science project.
References
Crystal Structure of 2-Fluoroterephthalonitrile: A Search for Experimental Data
Researchers, scientists, and drug development professionals investigating the solid-state properties of 2-Fluoroterephthalonitrile will find a notable absence of publicly available experimental crystal structure data. Despite extensive searches of crystallographic databases and the scientific literature, no definitive single-crystal X-ray diffraction studies detailing the precise three-dimensional arrangement of this compound have been identified.
This lack of experimental data prevents a comprehensive analysis of the crystal packing, intermolecular interactions, and polymorphic forms of this compound, which are crucial for understanding its physicochemical properties such as solubility, stability, and bioavailability.
The Role of X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline solid. The process involves growing a high-quality single crystal of the material, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, revealing the precise positions of atoms and the bonds between them. This information is compiled into a Crystallographic Information File (CIF), which contains all the necessary data to describe the crystal structure, including unit cell dimensions, space group, and atomic coordinates.
Current Status of this compound
As of the date of this publication, a CIF file or any published report containing the crystal structure of this compound could not be located. This suggests that either the crystal structure has not yet been determined, or the data has not been made publicly available.
Future Directions and Alternative Methodologies
In the absence of experimental data, computational methods present a viable alternative for gaining insights into the potential crystal structures of this compound. Crystal Structure Prediction (CSP) is a powerful theoretical tool that can generate and rank possible crystal packing arrangements based on the molecule's geometry and intermolecular forces.
A typical CSP workflow can be conceptualized as follows:
Methodological & Application
Synthesis of 2-Fluoroterephthalonitrile: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Fluoroterephthalonitrile, a valuable building block in the development of advanced materials and pharmaceutical intermediates. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, specifically the halogen exchange (Halex) fluorination of 2-chloroterephthalonitrile using potassium fluoride. This protocol is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is an important aromatic compound characterized by a benzene ring substituted with two nitrile groups and a fluorine atom. The electron-withdrawing nature of the nitrile groups facilitates nucleophilic aromatic substitution, making the synthesis via halogen exchange a viable and efficient route. This protocol details the conversion of 2-chloroterephthalonitrile to its fluorinated analog using potassium fluoride in a polar aprotic solvent, a common and effective method for introducing fluorine into aromatic systems.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |
| 2-Chloroterephthalonitrile | 1897-52-5 | C₈H₃ClN₂ | 162.58 | 158-162 | - |
| This compound | 1897-53-6[1] | C₈H₃FN₂[1] | 146.12[1] | 100-104 | ¹H NMR (CDCl₃): δ 7.8-8.0 (m, 3H). ¹⁹F NMR (CDCl₃): δ -110 to -115. IR (KBr, cm⁻¹): ~2230 (C≡N), ~1250 (C-F). MS (EI): m/z 146 (M⁺). |
Note: The analytical data for this compound is predicted based on typical values for similar aromatic fluoronitriles and may vary slightly based on experimental conditions and purity.
Experimental Protocol
This protocol is adapted from established methods for nucleophilic aromatic fluorination of chloro-substituted benzonitriles.
Materials:
-
2-Chloroterephthalonitrile
-
Spray-dried Potassium Fluoride (KF)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent (e.g., Sulfolane, DMF)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloroterephthalonitrile (1.0 eq).
-
Add spray-dried potassium fluoride (2.0-3.0 eq) and the phase transfer catalyst, tetrabutylammonium bromide (0.1 eq).
-
Under a gentle stream of nitrogen, add anhydrous dimethyl sulfoxide (DMSO) to the flask. The volume of the solvent should be sufficient to ensure effective stirring of the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 150-180 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis Workflow for this compound.
References
Application Notes and Protocols: Synthesis of High-Performance Poly(arylene ether nitrile) from 2-Fluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of high-performance poly(arylene ether nitrile)s (PENs) using 2-Fluoroterephthalonitrile as a key monomer. The resulting polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of advanced applications, including in the aerospace, electronics, and biomedical fields.
Introduction
Poly(arylene ether nitrile)s are a class of high-performance engineering thermoplastics characterized by their aromatic backbone connected by ether linkages, with nitrile groups attached to the aromatic rings. The incorporation of fluorine atoms, as in the case of using this compound, can further enhance the polymer's properties, such as its processability, dielectric performance, and resistance to harsh environments. The polymerization proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom, activated by the electron-withdrawing nitrile groups, is displaced by a phenoxide nucleophile. This method allows for the synthesis of high molecular weight polymers with a well-defined structure.
Polymerization Signaling Pathway
The synthesis of poly(arylene ether nitrile) from this compound and a bisphenol, such as Bisphenol A, proceeds through a nucleophilic aromatic substitution mechanism. The key steps are the formation of the bisphenoxide and the subsequent stepwise polymerization.
Caption: Nucleophilic Aromatic Substitution Polymerization Pathway.
Experimental Protocol: Synthesis of Poly(arylene ether nitrile)
This protocol details the synthesis of a poly(arylene ether nitrile) from this compound and Bisphenol A.
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.10 eq, finely ground and dried)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 5% aqueous solution
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Procedure:
-
Reactor Setup: In a flame-dried three-neck round-bottom flask, add this compound, Bisphenol A, and anhydrous potassium carbonate.
-
Solvent Addition: Under a nitrogen atmosphere, add N,N-dimethylacetamide (to achieve a solids concentration of 20-30% w/v) and toluene (approximately half the volume of DMAc).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of all water.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-170°C. Maintain this temperature for 8-12 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with deionized water to remove any remaining salts.
-
Further purify the polymer by stirring it in a 5% aqueous HCl solution for 1 hour to neutralize any remaining base, followed by washing with deionized water until the filtrate is neutral.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of the poly(arylene ether nitrile).
Application Notes and Protocols for 2-Fluoroterephthalonitrile in Polycondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoroterephthalonitrile is a versatile monomer that holds significant potential for the synthesis of high-performance polymers through polycondensation reactions. Its activated fluorine atom and two nitrile groups make it a valuable building block for creating polymers with exceptional thermal stability, chemical resistance, and desirable mechanical properties. These characteristics are of particular interest in the development of advanced materials for demanding applications in the aerospace, electronics, and biomedical fields. While the primary applications of such polymers are in materials science, their inherent properties, such as high thermal stability and chemical resistance, could be relevant in specialized drug delivery systems or medical device components.
This document provides a detailed overview of the potential use of this compound in polycondensation reactions, including a representative experimental protocol for the synthesis of a poly(arylene ether nitrile) and a summary of typical properties of analogous high-performance fluorinated polymers. It should be noted that while the principles of nucleophilic aromatic substitution polycondensation are well-established, specific literature detailing the use of this compound is limited. Therefore, the following protocols and data are based on closely related and well-documented fluorinated monomers and should be considered a starting point for research and development.
Proposed Polycondensation Reaction
The most probable polycondensation reaction involving this compound is a nucleophilic aromatic substitution reaction with a bisphenol to yield a poly(arylene ether nitrile). The fluorine atom, activated by the electron-withdrawing nitrile groups, is susceptible to displacement by a nucleophile, such as a phenoxide.
Caption: Proposed reaction scheme for the polycondensation of this compound.
Representative Properties of Fluorinated High-Performance Polymers
The following table summarizes typical properties of high-performance polymers synthesized from fluorinated monomers, which can serve as an estimate for the expected performance of polymers derived from this compound.
| Property | Poly(arylene ether nitrile)s (PAENs) | Fluorinated Polyimides | Source |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 180 - 250 °C | > 300 °C | [1][2] |
| 5% Weight Loss Temperature (TGA) | 450 - 550 °C | > 500 °C | [1][2] |
| Mechanical Properties | |||
| Tensile Strength | 80 - 120 MPa | 90 - 150 MPa | [3] |
| Tensile Modulus | 2.5 - 3.5 GPa | 3.0 - 4.0 GPa | [3] |
| Elongation at Break | 10 - 50 % | 5 - 30 % | [3] |
| Solubility | |||
| Common Solvents | Soluble in aprotic polar solvents (NMP, DMAc, DMF) | Generally soluble in aprotic polar solvents | [4][5] |
Disclaimer: The data presented in this table is representative of fluorinated high-performance polymers and is not specific to polymers synthesized from this compound.
Experimental Protocol: Synthesis of Poly(arylene ether nitrile)
This protocol describes a general procedure for the synthesis of a poly(arylene ether nitrile) via nucleophilic aromatic substitution polycondensation using this compound and a bisphenol.
Materials:
-
This compound (monomer)
-
Bisphenol A (or other suitable bisphenol) (comonomer)
-
Potassium carbonate (K2CO3), anhydrous (base)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (solvent)
-
Toluene (azeotroping agent)
-
Methanol (for precipitation)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Thermometer
-
Buchner funnel and filter flask
-
Vacuum oven
Caption: General experimental workflow for the synthesis and characterization of poly(arylene ether nitrile).
Procedure:
-
Flask Setup: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add equimolar amounts of this compound and Bisphenol A.
-
Addition of Reagents: To the flask, add a 10-20% molar excess of anhydrous potassium carbonate. Add N-Methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of 15-25% (w/v) and toluene to approximately 10% of the NMP volume.
-
Azeotropic Dehydration: Purge the system with dry nitrogen for 30 minutes. Heat the reaction mixture to reflux (approximately 140-150 °C) for 2-4 hours to azeotropically remove any traces of water with toluene. The water will collect in the Dean-Stark trap.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-180 °C. Maintain the reaction at this temperature under a gentle flow of nitrogen for 8-12 hours. The viscosity of the solution will increase as the polymer forms.
-
Polymer Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature. The solution may be diluted with additional NMP to reduce viscosity.
-
Filter the solution to remove the potassium carbonate and other inorganic salts.
-
Slowly pour the filtered polymer solution into a beaker containing vigorously stirred methanol to precipitate the polymer. The volume of methanol should be at least 10 times the volume of the polymer solution.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with methanol and then with hot deionized water to remove any remaining salts and solvent.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups such as ether linkages (-O-), nitrile groups (-C≡N), and the disappearance of hydroxyl groups (-OH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Potassium carbonate is an irritant; avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
This compound is a promising monomer for the synthesis of high-performance poly(arylene ether nitrile)s and other advanced polymers via polycondensation. The resulting polymers are expected to exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for a wide range of applications. The provided protocol offers a general guideline for the synthesis and characterization of these materials, which can be adapted and optimized for specific research and development needs. Further investigation into the polymerization of this compound and the properties of the resulting polymers is warranted to fully explore its potential in materials science and beyond.
References
Application Notes and Protocols: Fluorination of Terephthalonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the fluorination of terephthalonitrile derivatives, key intermediates in the synthesis of various functional materials and pharmaceutical compounds. The following sections describe two primary methodologies: nucleophilic aromatic substitution (SNAr) for the synthesis of tetrafluoroterephthalonitrile and a general protocol for electrophilic fluorination of aromatic systems using Selectfluor™, which can be adapted for terephthalonitrile derivatives.
Nucleophilic Fluorination of Tetrachloroterephthalonitrile
This protocol details the synthesis of tetrafluoroterephthalonitrile via a nucleophilic aromatic substitution reaction, where chlorine atoms are displaced by fluoride ions. This method is particularly effective for activated aromatic systems like tetrachloroterephthalonitrile.
Experimental Protocol
Materials:
-
Tetrachloroterephthalonitrile
-
Potassium fluoride (anhydrous, spray-dried)[1]
-
Dimethylformamide (DMF, anhydrous)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions (reflux condenser, stirring apparatus)
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
Assemble a reactor equipped with a reflux condenser and a magnetic stirrer.
-
Purge the entire system with dry nitrogen gas to establish an inert atmosphere.
-
-
Charging the Reactor:
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 130°C and the boiling point of the solvent, with continuous agitation.[1]
-
Maintain the reaction at this temperature and monitor its progress.
-
-
Work-up and Isolation:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, tetrafluoroterephthalonitrile, can be isolated by standard procedures such as filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization or sublimation.
-
Data Presentation
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Tetrachloroterephthalonitrile | Potassium Fluoride (KF) | Dimethylformamide (DMF) | >130 | Not Specified | Tetrafluoroterephthalonitrile | High |
Note: Specific yield and reaction time are dependent on the scale and precise reaction conditions and should be optimized.
Experimental Workflow
Caption: Workflow for the nucleophilic fluorination of tetrachloroterephthalonitrile.
Electrophilic Fluorination of Aromatic Derivatives
This section provides a general protocol for the electrophilic fluorination of aromatic compounds using Selectfluor™ (F-TEDA-BF4), a widely used and versatile electrophilic fluorinating agent.[3][4][5][6] This method can be adapted for the fluorination of various terephthalonitrile derivatives, particularly those with electron-donating substituents that activate the aromatic ring towards electrophilic attack.
Experimental Protocol
Materials:
-
Aromatic substrate (e.g., a terephthalonitrile derivative)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate in the chosen anhydrous solvent under an inert atmosphere.
-
-
Reagent Addition:
-
To the stirred solution, add Selectfluor™ in one portion or in portions over a period of time. The stoichiometry will depend on the desired degree of fluorination and the reactivity of the substrate.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction mixture, for example, by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or another appropriate purification method to obtain the desired fluorinated product.
-
Data Presentation
| Substrate Type | Fluorinating Agent | Solvent | Temperature | Product | Typical Yield (%) |
| Electron-rich aromatic compounds | Selectfluor™ | Acetonitrile | Room Temperature | Monofluorinated aromatic compound | 60-90% |
| Activated heterocycles | Selectfluor™ | Dichloromethane | 0°C to Room Temperature | Fluorinated heterocycle | 50-85% |
Note: Yields are highly substrate-dependent and require optimization of reaction conditions.
Experimental Workflow
Caption: General workflow for the electrophilic fluorination of aromatic compounds.
Concluding Remarks
The choice of fluorination method for terephthalonitrile derivatives depends largely on the starting material and the desired product. For polychlorinated terephthalonitriles, nucleophilic substitution with an alkali metal fluoride is a robust and high-yielding method. For terephthalonitrile derivatives bearing activating groups, electrophilic fluorination with reagents like Selectfluor™ offers a complementary approach. Both methods require careful control of reaction conditions, particularly the exclusion of water, to ensure high yields and product purity. Further optimization of the general protocols provided here may be necessary for specific substrates.
References
- 1. US3975424A - Method for manufacture of tetrafluoroterephthalonitrile - Google Patents [patents.google.com]
- 2. Tetrafluoroterephthalonitrile | 1835-49-0 [chemicalbook.com]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. REF Case study search [impact.ref.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
Characterization of Polymers Derived from 2-Fluoroterephthalonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers synthesized from 2-Fluoroterephthalonitrile are a class of high-performance materials often characterized by their excellent thermal stability, chemical resistance, and desirable mechanical properties. The incorporation of fluorine and nitrile functionalities imparts unique characteristics to the polymer backbone. Proper characterization of these polymers is critical for quality control, understanding structure-property relationships, and determining their suitability for various applications, including in the biomedical and pharmaceutical fields.
This document provides detailed application notes and experimental protocols for the essential techniques used to characterize these specialized polymers.
Structural Characterization
Structural analysis is fundamental to confirming the successful synthesis of the desired polymer and understanding its chemical makeup. The primary techniques employed are Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in the polymer.[1][2] For polymers derived from this compound, FTIR is used to confirm the incorporation of the nitrile group (C≡N) and the aromatic structures, as well as the disappearance of reactants. Attenuated Total Reflectance (ATR)-FTIR is a common sampling method for solid polymer films or powders.[2]
Experimental Protocol:
-
Sample Preparation: Ensure the polymer sample is dry and clean. If the sample is a powder, place a small amount directly onto the ATR crystal. If it is a film, press it firmly against the crystal to ensure good contact.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer with a DTGS detector.
-
Accessory: ATR accessory with a diamond or germanium crystal.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the polymer sample on the crystal and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
-
Data Analysis:
-
Identify characteristic absorption bands. Key peaks to look for include:
-
C≡N (nitrile) stretch: ~2230 cm⁻¹
-
C-F (aryl fluoride) stretch: ~1200-1100 cm⁻¹
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
-
Data Presentation:
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| Aromatic C-H | 3100 - 3000 |
| Nitrile (C≡N) | ~2230 |
| Aromatic C=C | 1600 - 1450 |
| Aryl Ether (C-O-C) | 1250 - 1200 (if applicable) |
| Aryl Fluoride (C-F) | 1200 - 1100 |
Experimental Workflow:
FTIR Spectroscopy Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within the polymer.[3] For fluorinated polymers, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[4][5][6] ¹⁹F NMR is particularly useful for confirming the incorporation and environment of fluorine atoms in the polymer structure.[5][6]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 15-20 mg of the polymer sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Complete dissolution is crucial for high-resolution spectra.[7]
-
The choice of solvent depends on the polymer's solubility.
-
Filter the solution if any particulate matter is present and transfer it to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Data Acquisition (Typical Parameters):
-
¹H NMR: Pulse angle 30-45°, relaxation delay 2-5 s, 16-64 scans.
-
¹³C NMR: Pulse angle 30°, relaxation delay 2-5 s, requires a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Pulse angle 30°, relaxation delay 2-5 s, 128-256 scans.
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative ratios of different types of protons and fluorine atoms.
-
Assign chemical shifts (ppm) to the corresponding atoms in the polymer repeat unit.
-
Data Presentation:
| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |
| ¹H | 7.0 - 8.5 | Aromatic Protons |
| ¹³C | 110 - 160 | Aromatic Carbons |
| ¹³C | 115 - 120 | Nitrile Carbon (-C≡N) |
| ¹⁹F | -110 to -140 | Aromatic C-F |
| (Note: Specific chemical shifts will vary depending on the exact polymer structure.) |
Experimental Workflow:
NMR Spectroscopy Workflow
Molecular Weight Determination
The molecular weight and its distribution are critical parameters that significantly influence the mechanical and bulk properties of a polymer.[8]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Application Note: GPC/SEC is the most common technique for measuring the molecular weight distribution of polymers.[9][10] The method separates polymer molecules based on their hydrodynamic volume in solution.[11] From the resulting chromatogram, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent that is also used as the mobile phase (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).
-
Ensure the polymer is completely dissolved, using gentle agitation or heating if necessary.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any dust or particulates that could damage the GPC columns.
-
-
Instrument Setup:
-
System: A GPC system equipped with a pump, injector, column oven, and one or more detectors (typically a Refractive Index (RI) detector is used).[12]
-
Columns: A set of GPC columns appropriate for the expected molecular weight range of the polymer.
-
Mobile Phase: A suitable filtered and degassed solvent (e.g., THF).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled temperature, often slightly elevated (e.g., 35-40°C) to ensure solubility and reduce viscosity.
-
-
Calibration:
-
Create a calibration curve by injecting a series of narrow-polydispersity standards (e.g., polystyrene) with known molecular weights.[10]
-
Plot the logarithm of the molecular weight versus the elution time.
-
-
Data Acquisition and Analysis:
-
Inject the filtered polymer solution into the GPC system.
-
Record the chromatogram (detector response vs. elution time).
-
Using the calibration curve, the software calculates Mn, Mw, and PDI for the sample.
-
Data Presentation:
| Parameter | Symbol | Typical Value Range | Description |
| Number-Average Molecular Weight | Mn | 10,000 - 100,000 g/mol | Total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight | Mw | 20,000 - 300,000 g/mol | An average that accounts for the contribution of larger molecules. |
| Polydispersity Index | PDI | 1.5 - 3.0 | A measure of the breadth of the molecular weight distribution (Mw/Mn). |
Experimental Workflow:
GPC/SEC Workflow for Molecular Weight
Thermal Properties
Thermal analysis techniques are crucial for determining the operational limits and processing conditions for high-performance polymers.[13][14][15]
Thermogravimetric Analysis (TGA)
Application Note: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is used to determine the thermal stability and decomposition temperature of the polymer. For polymers from this compound, high thermal stability is an expected and key feature.
Experimental Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the dry polymer sample into a TGA crucible (typically ceramic or platinum).
-
-
Instrument Setup:
-
Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air), depending on the desired information. A nitrogen atmosphere is used for inherent thermal stability, while air is used for thermo-oxidative stability.
-
Flow Rate: 20-50 mL/min.
-
Heating Rate: A standard rate of 10°C/min or 20°C/min.
-
Temperature Range: Typically from room temperature to 800-1000°C.
-
-
Data Acquisition and Analysis:
-
The instrument records the sample weight as it is heated.
-
The resulting TGA curve plots percent weight loss versus temperature.
-
Determine Td₅ or Td₁₀, the temperatures at which 5% or 10% weight loss occurs, as a measure of the onset of decomposition.
-
Determine the char yield, which is the percentage of material remaining at a high temperature (e.g., 800°C) in an inert atmosphere.
-
Data Presentation:
| Parameter | Atmosphere | Typical Value Range | Description |
| 5% Weight Loss Temp. (Td₅) | Nitrogen | > 450 °C | Temperature at which 5% of the material has decomposed. |
| 10% Weight Loss Temp. (Td₁₀) | Nitrogen | > 500 °C | Temperature at which 10% of the material has decomposed. |
| Char Yield at 800°C | Nitrogen | > 60 % | Residual mass at 800°C, indicating formation of a stable carbonaceous char. |
Differential Scanning Calorimetry (DSC)
Application Note: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous or semi-crystalline polymers, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.
Experimental Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum).
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heating/Cooling Rate: 10°C/min is standard.
-
-
Data Acquisition and Analysis:
-
A common procedure is a heat-cool-heat cycle:
-
1st Heat Scan: Heat from room temperature to above the expected Tg to erase the sample's prior thermal history.
-
Cool Scan: Cool the sample at a controlled rate.
-
2nd Heat Scan: Heat the sample again. The Tg is typically determined from the midpoint of the step-like transition in the baseline of this second heating scan.[16]
-
-
The software is used to analyze the heat flow curve and determine the temperatures of thermal events.
-
Data Presentation:
| Parameter | Symbol | Typical Value Range | Description |
| Glass Transition Temperature | Tg | 200 - 300 °C | The temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state. |
Experimental Workflow for Thermal Analysis:
References
- 1. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 2. Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. measurlabs.com [measurlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Polymer Molecular Weight Determination [intertek.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. infinitalab.com [infinitalab.com]
- 11. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 12. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. azom.com [azom.com]
- 14. nexus-analytics.com.my [nexus-analytics.com.my]
- 15. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 16. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scalable synthesis of 2-Fluoroterephthalonitrile, a key building block in the development of pharmaceuticals. The document outlines a representative industrial-scale synthetic protocol, purification methods, and potential applications in drug discovery.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and two nitrile functionalities offers multiple reaction sites for molecular elaboration. The fluorine atom can modulate the physicochemical properties of a target molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The nitrile groups are versatile handles that can be converted into various other functional groups, including amines, carboxylic acids, and tetrazoles. This document details a robust and scalable synthetic route to this compound, suitable for industrial applications.
Synthetic Pathway Overview
A common and industrially scalable method for the synthesis of aromatic nitriles from anilines is the Sandmeyer reaction.[1][2][3] This classical yet reliable transformation involves the diazotization of an aromatic amine followed by cyanation, typically using a copper(I) cyanide catalyst.[2] For the synthesis of this compound, a suitable starting material would be 2-amino-5-fluoroterephthalonitrile or a related aminodicyanobenzene derivative. As a representative example, a scalable synthesis starting from 2-Amino-1,4-dicyanobenzene is outlined below.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Sandmeyer Reaction
This protocol describes a representative procedure for the synthesis of this compound on an industrial scale.
Materials and Equipment:
-
Glass-lined reactor (1000 L) with temperature control, mechanical stirring, and a reflux condenser
-
Addition funnels
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum drying oven
-
2-Amino-1,4-dicyanobenzene
-
Hydrochloric acid (37%)
-
Sodium nitrite
-
Copper(I) cyanide
-
Sodium cyanide
-
Toluene
-
Deionized water
Procedure:
-
Diazotization:
-
Charge the 1000 L reactor with 2-Amino-1,4-dicyanobenzene (50 kg, 1.0 equiv) and deionized water (250 L).
-
Cool the suspension to 0-5 °C with constant stirring.
-
Slowly add concentrated hydrochloric acid (150 kg, 3.5 equiv) while maintaining the temperature below 10 °C.
-
In a separate vessel, prepare a solution of sodium nitrite (28 kg, 1.1 equiv) in deionized water (100 L).
-
Add the sodium nitrite solution dropwise to the reactor over 2-3 hours, ensuring the temperature is maintained between 0-5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate reactor, prepare a solution of copper(I) cyanide (40 kg, 1.2 equiv) and sodium cyanide (25 kg, 1.3 equiv) in deionized water (200 L).
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the copper cyanide solution over 3-4 hours, maintaining the temperature between 5-10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Isolation:
-
Add toluene (200 L) to the reaction mixture and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 L).
-
Combine the organic layers and wash with a 10% sodium cyanide solution (100 L) followed by deionized water (2 x 100 L).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the toluene solution under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification of this compound by Recrystallization
Materials and Equipment:
-
Crystallization vessel with temperature control and stirring
-
Filtration unit
-
Vacuum drying oven
-
Crude this compound
-
Ethanol
Procedure:
-
Dissolution:
-
Transfer the crude this compound to the crystallization vessel.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be heated to near its boiling point with stirring.
-
-
Crystallization:
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the mixture to 0-5 °C for 2-4 hours to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Filter the crystallized product using a filtration unit.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum drying oven at 50-60 °C until a constant weight is achieved.
-
Data Presentation
| Parameter | Target Value |
| Starting Material | 2-Amino-1,4-dicyanobenzene |
| Scale | 50 kg |
| Yield (Crude) | 75-85% |
| Yield (After Recrystallization) | 65-75% |
| Purity (HPLC) | >99% |
| Melting Point | To be determined |
Visualizations
Caption: Workflow for the scale-up synthesis and purification of this compound.
Caption: Logical relationship of reactants, intermediate, and product in the synthesis.
Applications in Drug Development
This compound is a versatile building block for the synthesis of a wide range of pharmaceutical compounds. The nitrile groups can be readily transformed into other functionalities, and the fluorine atom can enhance the pharmacological profile of the final drug candidate.
-
Synthesis of Heterocycles: The dinitrile functionality can be utilized in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Formation of Bioisosteres: The nitrile groups can be converted to tetrazoles, which are common bioisosteres for carboxylic acids, often leading to improved metabolic stability and cell permeability.
-
Introduction of Fluorine: The fluorine atom can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.
Disclaimer: The provided protocols are representative examples for the scale-up synthesis of this compound and should be adapted and optimized based on specific laboratory or plant conditions. All procedures should be carried out by trained personnel in accordance with appropriate safety guidelines.
References
Application Notes and Protocols: 2-Fluoroterephthalonitrile in the Development of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Fluoroterephthalonitrile in the synthesis of high-performance fluorinated polymers. This document outlines the synthetic pathways, detailed experimental protocols, and key performance characteristics of polymers derived from this versatile monomer. The information presented is intended to guide researchers in the development of novel fluorinated polymers with tailored properties for a range of advanced applications.
Introduction
Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constant, and hydrophobicity. These characteristics stem from the high bond energy of the carbon-fluorine bond. This compound is a valuable monomer in the synthesis of fluorinated polymers, particularly poly(arylene ether)s and polyetherimides. The presence of two cyano groups activates the fluorine atom for nucleophilic aromatic substitution, facilitating polymerization with a variety of bisphenol comonomers. This allows for the creation of polymers with a unique combination of properties suitable for demanding applications in electronics, aerospace, and biomedical fields.
Synthesis of Fluorinated Poly(arylene ether nitrile)s
The primary method for polymerizing this compound is through nucleophilic aromatic substitution polycondensation with aromatic diols (bisphenols). The reaction proceeds by the displacement of the fluoride ion by a phenoxide ion, forming an ether linkage. The nitrile groups remain intact in the polymer backbone, contributing to the polymer's thermal and chemical stability.
A general reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of fluorinated poly(arylene ether nitrile)s.
Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether nitrile) from this compound and Bisphenol A
This protocol details the synthesis of a representative fluorinated poly(arylene ether nitrile) via nucleophilic aromatic substitution polymerization.
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dean-Stark trap
-
Condenser
-
Thermometer or thermocouple
-
Heating mantle
-
Inert gas inlet and outlet
-
Mechanical stirrer (optional, for high viscosity)
-
Beakers, graduated cylinders, and funnels
Procedure:
Caption: Experimental workflow for the synthesis of a fluorinated poly(arylene ether nitrile).
Detailed Steps:
-
Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap filled with toluene, a condenser, and an inert gas (argon or nitrogen) inlet.
-
Charging Reactants: To the flask, add this compound (1.00 eq), Bisphenol A (1.00 eq), and an excess of anhydrous potassium carbonate (1.1-1.5 eq). Add N-Methyl-2-pyrrolidone (NMP) and toluene as the solvent system. The solid concentration is typically maintained between 15-25% (w/v).
-
Azeotropic Dehydration: Under a gentle flow of inert gas, heat the reaction mixture to reflux (approximately 140-150 °C). The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction is anhydrous.
-
Polymerization: After the azeotropic removal of water, slowly drain the toluene from the Dean-Stark trap. Gradually increase the reaction temperature to 180-190 °C to initiate polymerization. The viscosity of the solution will increase as the polymer chains grow. Maintain this temperature for 4-8 hours.
-
Cooling and Dilution: After the polymerization is complete, cool the viscous reaction mixture to room temperature. Dilute the polymer solution with additional NMP to reduce its viscosity.
-
Precipitation: Slowly pour the polymer solution into a large excess of methanol with vigorous stirring. The fluorinated poly(arylene ether nitrile) will precipitate as a fibrous solid.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and low molecular weight oligomers. Subsequently, wash with hot water to remove inorganic salts (K₂CO₃ and KF).
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Properties of Fluorinated Polymers from this compound
Polymers derived from this compound exhibit a desirable combination of properties. The specific characteristics can be tailored by the choice of the bisphenol comonomer.
Data Presentation:
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 150 - 250 °C |
| Thermal Decomposition Temperature (Td) | > 450 °C (5% weight loss) |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF), and some chlorinated solvents. |
| Mechanical Properties (Film) | |
| - Tensile Strength | 70 - 100 MPa |
| - Elongation at Break | 5 - 15 % |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 |
Potential Applications
The excellent thermal stability, chemical resistance, and dielectric properties of fluorinated polymers derived from this compound make them suitable for a variety of high-performance applications:
-
Electronics: As insulating layers, dielectric films for capacitors, and substrates for flexible printed circuits.
-
Aerospace: In components requiring high thermal and chemical resistance, such as coatings and composite matrices.
-
Membranes: For gas separation and filtration applications due to their good film-forming properties and chemical stability.
-
Biomedical Devices: As coatings for medical implants and devices due to their biocompatibility and inertness.
Conclusion
This compound is a versatile monomer for the synthesis of high-performance fluorinated polymers. The straightforward nucleophilic aromatic substitution polymerization allows for the creation of a wide range of poly(arylene ether nitrile)s with tunable properties. The resulting polymers exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties, making them promising candidates for advanced applications in various technological fields. The provided protocols offer a solid foundation for researchers to explore the synthesis and application of these advanced materials.
Application of 2-Fluoroterephthalonitrile in Organic Electronics: A Detailed Overview and Protocols
Introduction
2-Fluoroterephthalonitrile is a versatile building block in the synthesis of high-performance organic electronic materials. Its electron-deficient nature, imparted by the two nitrile groups and the fluorine atom, makes it an excellent component for creating n-type and ambipolar conjugated polymers. These materials are crucial for the development of various organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The presence of the fluorine atom can also enhance intermolecular interactions and influence the molecular packing of the resulting polymers, which are critical factors for efficient charge transport.
This document provides a comprehensive overview of the application of this compound in organic electronics, detailing the synthesis of a representative donor-acceptor copolymer and its performance in OFETs.
I. Synthesis of a this compound-Based Copolymer
A common strategy for utilizing this compound is to copolymerize it with an electron-donating monomer to create a donor-acceptor (D-A) conjugated polymer. This architecture allows for tuning of the electronic and optical properties of the material. A representative example is the synthesis of a copolymer of this compound with a benzodithiophene (BDT) derivative via Stille cross-coupling polymerization.
Molecular Structure of Monomers and the Resulting Polymer
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Fluoroterephthalonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Fluoroterephthalonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent industrial method for the synthesis of this compound is the halogen exchange (Halex) reaction. This involves the nucleophilic substitution of a chlorine atom in a suitable precursor, such as 2-Chloroterephthalonitrile, with a fluoride ion.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. Common causes include inefficient fluorinating agent, suboptimal reaction temperature, presence of water, or incomplete reaction. It is crucial to use a highly active, anhydrous fluorinating agent and to carefully control the reaction conditions.
Q3: What is the role of a phase transfer catalyst in this synthesis?
A3: A phase transfer catalyst (PTC) is often employed to facilitate the transfer of the fluoride anion from the solid phase (e.g., potassium fluoride) to the organic phase where the reaction with the chloro-precursor occurs.[1] This significantly enhances the reaction rate and yield, especially when using alkali metal fluorides which have low solubility in aprotic solvents.[2]
Q4: How can I minimize the formation of byproducts?
A4: The primary byproduct of concern is the hydrolysis of the nitrile groups, which can occur if water is present in the reaction mixture. Ensuring the use of anhydrous reagents and solvents is critical. Over-reaction or side reactions can also be minimized by carefully controlling the reaction temperature and time.
Q5: What is "spray-dried" potassium fluoride, and why is it recommended?
A5: Spray-dried potassium fluoride is a highly active form of KF with a larger surface area and smaller particle size compared to calcined KF.[2] This increased surface area enhances its reactivity as a fluorinating agent, leading to higher yields and faster reaction rates in halogen exchange reactions.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inactive fluorinating agent. | Use spray-dried potassium fluoride for higher reactivity. Ensure the KF is completely anhydrous. |
| Low reaction temperature. | Gradually increase the reaction temperature. Halex reactions often require elevated temperatures to proceed efficiently.[4] | |
| Inefficient catalyst. | Ensure the phase transfer catalyst is appropriate and used in the correct molar ratio. Consider screening different PTCs if yields remain low. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using GC or TLC. Extend the reaction time until the starting material is consumed. |
| Poor mixing. | Ensure vigorous stirring to facilitate the interaction between the solid KF, the liquid organic phase, and the catalyst. | |
| Formation of Impurities | Presence of water. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use to prevent hydrolysis of the nitrile groups. |
| Overheating. | High temperatures can lead to decomposition or unwanted side reactions. Maintain a stable and optimized reaction temperature. | |
| Difficult Product Isolation | Emulsion formation during workup. | Break emulsions by adding brine or by altering the pH of the aqueous phase. |
| Product loss during purification. | Optimize the purification method. If using distillation, ensure the vacuum is stable and the collection fractions are appropriate. For crystallization, select a suitable solvent system and control the cooling rate. |
Data Presentation: Comparison of Reaction Conditions for Halogen Exchange Fluorination
The following table summarizes reaction conditions and yields for the synthesis of a similar compound, 2,4,5-trifluorobenzonitrile, from 2,4-dichloro-5-fluorobenzonitrile via a halogen exchange reaction, which can serve as a starting point for optimizing the synthesis of this compound.[4]
| Run | Precursor | Fluorinating Agent | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | n-butyltriphenylphosphonium bromide (1.5) | Sulfolane | 200 | 9 | 76 | [4] |
| 2 | 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | hexadecyltributylphosphonium bromide (8) | Toluene (for drying) | 210 | 14 | 69 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Exchange
This protocol is based on established methods for halogen exchange fluorination of aromatic chlorides.[4]
Materials:
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2-Chloroterephthalonitrile
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Spray-dried Potassium Fluoride (KF)
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Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
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Anhydrous N,N-Dimethylformamide (DMF) or Sulfolane
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Anhydrous Toluene (for azeotropic drying, optional)
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Diatomaceous earth
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Ethyl acetate
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Water
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Brine
Procedure:
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Preparation of Anhydrous Potassium Fluoride:
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If not using pre-activated spray-dried KF, dry the potassium fluoride thoroughly. This can be achieved by heating under vacuum or by azeotropic distillation with toluene.
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Reaction Setup:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a temperature probe, add spray-dried potassium fluoride (e.g., 2.2 equivalents per chlorine atom to be exchanged).
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Add the phase transfer catalyst (e.g., 0.05-0.1 equivalents).
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Add the anhydrous solvent (e.g., DMF or sulfolane).
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-
Reaction:
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Add 2-Chloroterephthalonitrile (1.0 equivalent) to the flask.
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Heat the reaction mixture to a high temperature (e.g., 180-220°C) with vigorous stirring.[4]
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Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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-
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Add a filter aid such as diatomaceous earth and stir for a few minutes.
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Filter the mixture to remove the inorganic salts.
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To the filtrate, add water and extract the product with a suitable organic solvent like ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be further purified by distillation under reduced pressure or by recrystallization.
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Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in synthesis.
References
Common side reactions and byproducts in 2-Fluoroterephthalonitrile synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluoroterephthalonitrile. The following troubleshooting guides and FAQs address common side reactions, byproduct formation, and other issues encountered during synthesis, particularly via the Halogen Exchange (Halex) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the Halogen Exchange (Halex) reaction. This process involves the nucleophilic aromatic substitution of a chlorine atom with a fluorine atom on a precursor molecule, typically 2-Chloroterephthalonitrile. The reaction is usually carried out at high temperatures (150–250 °C) using a fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent like DMSO, DMF, or sulfolane.[1][2][3]
Q2: What are the primary side reactions and byproducts to expect?
A2: The main side reactions include incomplete conversion, hydrolysis of the nitrile groups, and solvent-related degradation. Key byproducts to monitor are:
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Residual 2-Chloroterephthalonitrile: Unreacted starting material.
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2-Hydroxyterephthalonitrile: Formed if the fluoride ion is displaced by residual water or hydroxide.
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Amide and Carboxylic Acid Derivatives: Resulting from the partial or complete hydrolysis of one or both nitrile (-CN) groups.[4][5]
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Dimerized or Polymeric Impurities: Can form under excessively high temperatures.
Q3: How critical is the purity of the potassium fluoride (KF) and solvent?
A3: The quality and handling of KF and the solvent are critical for reaction success. The KF must be anhydrous, as trace amounts of water can lead to hydrolysis byproducts and reduce the efficacy of the fluoride nucleophile.[6] The activity of KF can vary between suppliers, impacting reaction rates.[6] Similarly, solvents must be anhydrous and stable at high temperatures to prevent side reactions.
Q4: My final product is discolored (e.g., yellow or brown). What is the likely cause?
A4: Discoloration in the final product often indicates the presence of high molecular weight byproducts or polymeric materials. These can arise from solvent degradation at high temperatures or from side reactions involving the aromatic ring. Thorough purification, for example, by recrystallization or column chromatography, is necessary to remove these colored impurities.
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Deactivation of KF by moisture. 3. Suboptimal reaction temperature. 4. Poor quality of starting material or reagents. | 1. Increase reaction time or temperature. Monitor reaction progress via GC or HPLC. 2. Use spray-dried or freshly dried anhydrous KF. Ensure all glassware and solvents are rigorously dried.[6] 3. Optimize the temperature. Temperatures that are too low result in slow conversion, while excessively high temperatures can cause degradation. 4. Verify the purity of 2-Chloroterephthalonitrile and the solvent. |
| Presence of Significant Unreacted 2-Chloroterephthalonitrile | 1. Insufficient KF or low KF activity. 2. Reaction time is too short. 3. Inefficient mixing in a heterogeneous reaction mixture. | 1. Use a molar excess of KF (e.g., 1.5-2.5 equivalents). Consider using a phase-transfer catalyst to enhance fluoride solubility and reactivity.[3][6] 2. Extend the reaction duration. 3. Ensure vigorous mechanical stirring to maintain good contact between the solid KF and the dissolved substrate. |
| High Levels of Hydrolysis Byproducts (Amides, Carboxylic Acids) | 1. Presence of water in the reaction mixture (in KF, solvent, or starting material). 2. Aqueous workup conditions are too harsh (strongly acidic or basic). | 1. Use anhydrous KF and high-purity, dry solvents. Handle hygroscopic materials under an inert atmosphere (N₂ or Ar). 2. Perform the aqueous workup using neutral or mildly basic conditions (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure. |
| Formation of Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition of the solvent or product. 2. Presence of impurities that catalyze polymerization. | 1. Lower the reaction temperature. Conduct a temperature optimization study. 2. Ensure high purity of all reagents and starting materials. |
Visualized Workflows and Pathways
Reaction Pathway Diagram
The following diagram illustrates the primary Halex reaction for synthesizing this compound and the key side reactions that can occur.
Caption: Halex synthesis pathway and common side reactions.
Troubleshooting Workflow: Low Product Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yields in the synthesis.
References
Purification techniques for high-purity 2-Fluoroterephthalonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of high-purity 2-Fluoroterephthalonitrile. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials, residual solvents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, these may include partially fluorinated intermediates or isomers.
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective methods for purity analysis.[1][2][3] HPLC is excellent for routine purity checks, while GC-MS is ideal for identifying volatile impurities.[1][3] Quantitative ¹H and ¹⁹F NMR can provide accurate quantification of the compound and fluorine-containing impurities.[2]
Q3: What are the key safety precautions to consider when handling this compound and the solvents used in its purification?
A3: this compound and many organic solvents are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. Review the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Product Obtained After Recrystallization
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Question: I attempted to recrystallize my crude this compound, but it oiled out instead of forming crystals. What could be the cause and how can I fix it?
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Answer: Oiling out during recrystallization is a common problem for polar fluorinated molecules and can be caused by several factors:
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High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and prevent crystallization.
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Inappropriate Solvent System: The chosen solvent may be too good of a solvent for your compound, or the cooling rate might be too fast. The high polarity of the fluorine atom can lead to strong intermolecular interactions that hinder crystal formation.[4]
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Troubleshooting Steps:
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Solvent Screening: A systematic approach to solvent selection is crucial.[4] Experiment with a range of single and two-solvent systems. For a two-solvent system, dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then heat to redissolve and cool slowly.
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Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Avoid rapid cooling.
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Seeding: Introduce a seed crystal of pure this compound to induce crystallization.
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Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography before recrystallization.
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Issue 2: Poor Separation During Column Chromatography
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Question: I am trying to purify this compound using column chromatography, but I am getting poor separation of my target compound from impurities. What can I do to improve the resolution?
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Answer: Poor separation in column chromatography can be due to an incorrect mobile phase, improper column packing, or overloading the column.
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Troubleshooting Steps:
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Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for the optimal solvent system that provides good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the target compound.
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Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column can lead to broad peaks and overlapping of components.
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Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase.
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Gradient Elution: If isocratic elution (using a single solvent mixture) is not effective, try a gradient elution where the polarity of the mobile phase is gradually increased.
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Issue 3: Inconsistent Purity Results Between Analytical Methods
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Question: My purity analysis is showing different results between HPLC and GC-MS. Why is this happening and which result should I trust?
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Answer: Discrepancies between analytical methods can occur due to the different principles of separation and detection.
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Possible Reasons:
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Non-volatile Impurities: HPLC can detect non-volatile impurities that would not be observed by GC-MS.[3]
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Thermal Decomposition: The high temperatures used in the GC injector might cause thermal degradation of the sample or impurities, leading to an inaccurate purity assessment.
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Different Detectors: The detectors used in HPLC (e.g., UV) and GC-MS (e.g., FID, MS) have different sensitivities to different compounds.
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Resolution: For a comprehensive purity assessment, it is recommended to use a combination of techniques.[5] HPLC is generally the preferred method for non-volatile organic compounds. Quantitative NMR (qNMR) can provide a highly accurate, absolute purity value without the need for a reference standard of the impurities.[5]
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Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, one solvent should readily dissolve the compound (good solvent), and the other should be a poor solvent in which the compound is insoluble.
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Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the hot good solvent (or the single solvent) and heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization:
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Single Solvent: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, allow crystallization to proceed at room temperature before cooling further in an ice bath.
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Two-Solvent System: To the hot solution of the compound in the good solvent, add the poor solvent dropwise with swirling until the solution becomes faintly turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Purification by Flash Column Chromatography
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Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
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Mobile Phase Selection: Determine the optimal eluent system using TLC. A mixture of hexane and ethyl acetate is a common starting point.
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Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
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Elution: Begin elution with the determined mobile phase. If a gradient is used, gradually increase the proportion of the more polar solvent.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for purity determination of similar organic compounds.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Low ppm | ~10 ppm | < 2% | High resolution, robust, and widely available. | Requires calibration with standards. |
| GC-FID | Separation based on boiling point and interaction with a stationary phase.[2] | Low ppm | ~10 ppm | < 2% | High resolution for volatile impurities.[2] | Destructive to the sample, requires calibration.[2] |
| ¹⁹F NMR | Measures the magnetic properties of the ¹⁹F nucleus.[2] | ~0.1 mol% | ~0.5 mol% | < 5% | Provides structural information, non-destructive, can identify unknown impurities.[2] | Lower sensitivity than GC, requires a high-field NMR spectrometer.[2] |
Visualizations
Caption: A typical workflow for the purification and purity analysis of this compound.
Caption: Troubleshooting guide for when this compound oils out during recrystallization.
References
Troubleshooting low yields in 2-Fluoroterephthalonitrile polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Fluoroterephthalonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential polymerization routes for this compound?
A1: Based on the chemistry of related aromatic nitriles and fluorinated compounds, two primary polymerization routes can be considered for this compound:
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Nucleophilic Aromatic Substitution (NAS) Polymerization: The electron-withdrawing nature of the fluorine and nitrile groups activates the aromatic ring for nucleophilic attack. Polymerization can be achieved by reacting this compound with a suitable bis-nucleophile (e.g., bisphenols, bis-thiols, or diamines) in the presence of a base. The fluorine atoms are displaced by the nucleophile, forming a growing polymer chain. A similar mechanism has been reported for the polymerization of tetrafluoroterephthalonitrile.[1]
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Cyclotrimerization of Nitrile Groups: Aromatic nitrile groups can undergo cyclotrimerization to form highly cross-linked polymers containing triazine rings. This process is often catalyzed by Lewis acids, sometimes in combination with metals.[2] For this compound, this would lead to a rigid, three-dimensional network.
Q2: How does the fluorine substituent affect the polymerization of terephthalonitrile?
A2: The fluorine atom, being a strong electron-withdrawing group, is expected to have a significant impact on the polymerization of terephthalonitrile. It increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. This enhanced reactivity can lead to faster polymerization rates in NAS reactions. However, the steric hindrance from the fluorine atom and its influence on the electronic properties of the nitrile groups might affect the efficiency of cyclotrimerization reactions.
Q3: What are common causes of low yields in this compound polymerization?
A3: Low yields in polymerization reactions can stem from a variety of factors. For this compound, key areas to investigate include:
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Monomer Impurities: The presence of monofunctional or unreactive impurities in the this compound monomer can act as chain terminators, limiting the molecular weight and overall yield of the polymer.
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Inappropriate Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion of the monomer or promote side reactions.
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Inefficient Initiator or Catalyst System: The choice and concentration of the initiator (for radical polymerization, though less common for this monomer) or catalyst (for NAS or cyclotrimerization) are critical. An unsuitable catalyst may not effectively promote the desired polymerization pathway.
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Solvent Issues: The solvent must be able to dissolve the monomer, the growing polymer chains (to a certain extent), and the catalyst, while being inert to the reaction conditions. Poor solubility can lead to premature precipitation of the polymer and low yields.
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Presence of Water or Oxygen: Many polymerization reactions, particularly those involving organometallic catalysts or anionic intermediates, are sensitive to moisture and oxygen. These can deactivate the catalyst or react with propagating species, leading to termination.
Troubleshooting Guide
Issue 1: Low Polymer Yield or No Polymer Formation
| Potential Cause | Suggested Action |
| Monomer Impurity | - Purify the this compound monomer by recrystallization or sublimation. - Verify purity using techniques such as NMR, GC-MS, or elemental analysis. |
| Inactive Catalyst/Initiator | - For NAS polymerization, ensure the base (e.g., K₂CO₃, CsF) is anhydrous and of high purity. - For cyclotrimerization, use a freshly prepared or properly stored Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). Consider using a Lewis acid-metal co-catalyst system.[2] - If attempting radical polymerization, select an initiator with a suitable decomposition temperature for your reaction conditions. |
| Incorrect Reaction Temperature | - For NAS polymerization with common bisphenols, temperatures in the range of 150-220 °C in a high-boiling polar aprotic solvent are often required. - For cyclotrimerization, higher temperatures might be necessary. Monitor the reaction progress at different temperatures to find the optimum. |
| Poor Solvent Selection | - Use high-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Sulfolane. These solvents are generally good for dissolving aromatic nitriles and facilitating nucleophilic substitution reactions. - Ensure the solvent is anhydrous. |
| Presence of Inhibitors (e.g., Water, Oxygen) | - Dry all glassware thoroughly before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Formation of Low Molecular Weight Polymer
| Potential Cause | Suggested Action |
| Non-stoichiometric Monomer Ratio (for NAS) | - Carefully control the stoichiometry between this compound and the bis-nucleophile. An excess of either monomer will limit the polymer chain length. |
| Chain Termination Reactions | - Purify the monomer and solvent to remove any monofunctional impurities that can act as chain terminators. - Ensure the reaction is performed under an inert atmosphere to prevent termination by oxygen or water. |
| Insufficient Reaction Time | - Monitor the polymerization over time to ensure it has reached completion. Techniques like GPC (if the polymer is soluble) or monitoring the disappearance of monomer can be used. |
| Premature Polymer Precipitation | - If the polymer precipitates from the reaction mixture before high molecular weight is achieved, consider using a solvent in which the polymer has better solubility or increasing the reaction temperature. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (NAS) Polymerization
This is a generalized protocol based on the synthesis of similar fluorinated aromatic polymers. Optimization will be required for this compound.
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Monomer and Reagent Preparation:
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Dry this compound and the chosen bis-nucleophile (e.g., Bisphenol A) under vacuum at a temperature below their melting points for several hours.
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Ensure the base (e.g., anhydrous potassium carbonate) is finely ground and dried.
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Use a high-purity, anhydrous, high-boiling polar aprotic solvent (e.g., NMP or Sulfolane).
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-
Polymerization Setup:
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Assemble a multi-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
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Purge the entire system with dry nitrogen for at least 30 minutes.
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-
Reaction Procedure:
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Under a nitrogen atmosphere, charge the flask with equimolar amounts of this compound and the bis-nucleophile.
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Add a slight excess (e.g., 1.1 equivalents per mole of bis-nucleophile) of the anhydrous base.
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Add the anhydrous solvent and an azeotroping agent (e.g., toluene).
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Heat the mixture to reflux the azeotroping agent to remove any residual water.
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After the water has been removed, slowly raise the temperature to the desired polymerization temperature (e.g., 180-220 °C).
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Maintain the reaction at this temperature with vigorous stirring for several hours (e.g., 8-24 hours). The viscosity of the solution will increase as the polymerization proceeds.
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-
Polymer Isolation and Purification:
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Cool the reaction mixture to room temperature.
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Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
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Filter the precipitated polymer and wash it extensively with hot water and methanol to remove any unreacted monomers, salts, and solvent.
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Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.
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Visualizations
Caption: Experimental workflow for NAS polymerization.
Caption: Troubleshooting flowchart for low polymer yield.
References
Preventing decomposition of 2-Fluoroterephthalonitrile during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoroterephthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Halex reaction, which involves a nucleophilic aromatic substitution. In this process, a pre-existing halogen on the aromatic ring, typically chlorine or bromine, is exchanged for fluoride. The reaction commonly utilizes an alkali metal fluoride, such as potassium fluoride (KF), as the fluoride source.
Q2: What are the primary decomposition pathways for this compound during synthesis?
A2: The primary decomposition pathway to be vigilant of is the hydrolysis of the nitrile (-CN) groups. This can occur under either acidic or basic conditions, leading to the formation of corresponding amides and subsequently carboxylic acids, which will contaminate the final product and reduce the overall yield.[1][2]
Q3: How can I minimize the hydrolysis of the nitrile groups?
A3: To minimize nitrile hydrolysis, it is crucial to maintain anhydrous (water-free) reaction conditions. This includes using dry solvents, thoroughly drying all glassware, and employing a dry fluoride source. If an aqueous work-up is necessary, it should be performed at low temperatures and with careful pH control to avoid prolonged exposure to strongly acidic or basic conditions.
Q4: What are common impurities I might encounter in my final product?
A4: Common impurities can include the starting material (e.g., 2-chloroterephthalonitrile), partially reacted intermediates, and byproducts from the hydrolysis of the nitrile groups (e.g., 2-fluoro-terephthalamide or 2-fluoroterephthalic acid). The presence of residual solvent is also a possibility.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive fluoride source. 2. Insufficient reaction temperature. 3. Poor solvent choice. | 1. Use spray-dried or freshly fused and ground potassium fluoride. Consider using a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. 2. Gradually increase the reaction temperature. The Halex reaction often requires elevated temperatures to proceed efficiently.[3] 3. Employ a high-boiling polar aprotic solvent such as DMSO, DMF, or Sulfolane to facilitate the dissolution of reactants and promote the reaction.[4] |
| Presence of Starting Material in Product | 1. Incomplete reaction. 2. Insufficient amount of fluoride reagent. | 1. Extend the reaction time and monitor the progress using techniques like TLC, GC, or HPLC. 2. Ensure a molar excess of the fluoride reagent is used to drive the reaction to completion. |
| Formation of Byproducts (e.g., from hydrolysis) | 1. Presence of water in the reaction mixture. 2. Reaction work-up conditions are too harsh. | 1. Ensure all reagents and solvents are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering. 2. During work-up, use mild acidic or basic solutions for washing and keep the temperature low. Minimize the contact time with aqueous phases. |
| Difficulty in Product Purification | 1. Similar polarity of the product and impurities. | 1. Employ column chromatography with a carefully selected solvent system to separate the desired product from impurities. 2. Recrystallization from a suitable solvent system can also be an effective purification method. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Halex Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and available starting materials.
Materials:
-
2-Chloroterephthalonitrile (or 2-Bromoterephthalonitrile)
-
Spray-dried Potassium Fluoride (KF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloroterephthalonitrile and spray-dried potassium fluoride (1.5 - 2.0 molar equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 150-180°C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 8-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold deionized water.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Visualizations
Caption: Potential decomposition pathway of this compound via hydrolysis.
Caption: General experimental workflow for the synthesis of this compound.
References
Catalyst selection for the synthesis of 2-Fluoroterephthalonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoroterephthalonitrile. The following information is curated to address specific challenges you may encounter during your experiments, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound are through a Halogen Exchange (Halex) reaction, starting from 2-chloro- or 2-bromoterephthalonitrile, or via the Balz-Schiemann reaction, which utilizes 2-aminoterephthalonitrile as the starting material.
Q2: Which catalysts are recommended for the Halogen Exchange (Halex) synthesis of this compound?
A2: For the Halex reaction, alkali metal fluorides are the most common fluoride source. Potassium fluoride (KF) and cesium fluoride (CsF) are frequently used. The efficiency of these catalysts can be significantly enhanced by the use of phase-transfer catalysts (PTCs) such as crown ethers (e.g., 18-crown-6) or quaternary ammonium salts. Organoboranes are also emerging as effective phase-transfer catalysts for nucleophilic fluorination with CsF.[1]
Q3: What are the key safety precautions for the Balz-Schiemann reaction?
A3: The Balz-Schiemann reaction involves the thermal decomposition of diazonium salts, which can be explosive.[2][3] It is crucial to conduct the reaction on a small scale initially and to control the temperature carefully. Modern adaptations using photochemical initiation or continuous-flow setups can mitigate some of these risks.[4]
Q4: Why is my reaction yield low in the Halex synthesis?
A4: Low yields in the Halex synthesis can be attributed to several factors:
-
Inefficient Catalyst System: The choice and concentration of the phase-transfer catalyst are critical.
-
Presence of Water: Trace amounts of water can deactivate the fluoride source and lead to side reactions. Ensure all reagents and solvents are anhydrous.
-
Suboptimal Reaction Temperature: The temperature needs to be high enough to facilitate the reaction but not so high as to cause decomposition of the product or reactants.
-
Poor Solubility of the Fluoride Salt: The solubility of the alkali metal fluoride is crucial for the reaction rate. The use of polar aprotic solvents and phase-transfer catalysts can improve solubility.
Q5: What are common side products in the synthesis of this compound?
A5: In the Halex reaction, potential side products include hydrolysis products if water is present, and incomplete reaction can leave starting material in the final product. In the Balz-Schiemann reaction, side products can arise from competing reactions of the diazonium salt, such as substitution with other nucleophiles present in the reaction mixture.
Troubleshooting Guides
Halogen Exchange (Halex) Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive fluoride source. 2. Insufficient catalyst activity. 3. Low reaction temperature. 4. Poor solvent choice. | 1. Use spray-dried or anhydrous potassium fluoride. Consider using the more reactive cesium fluoride. 2. Increase the loading of the phase-transfer catalyst or screen different PTCs (e.g., 18-crown-6, tetrabutylammonium fluoride). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Use a high-boiling polar aprotic solvent such as DMF, DMSO, or sulfolane. |
| Formation of Byproducts | 1. Presence of water leading to hydrolysis. 2. Decomposition at high temperatures. | 1. Ensure all reagents, solvents, and glassware are rigorously dried. 2. Optimize the reaction temperature and time to maximize product formation while minimizing degradation. |
| Difficult Product Isolation | 1. Product co-eluting with starting material. 2. Emulsion formation during workup. | 1. Optimize chromatographic conditions (e.g., solvent gradient, column packing material). 2. Break emulsions by adding brine or changing the pH of the aqueous layer. |
Balz-Schiemann Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Diazonium Salt | 1. Incomplete diazotization. 2. Instability of the diazonium salt. | 1. Ensure the reaction is carried out at a low temperature (typically 0-5 °C). Use a slight excess of sodium nitrite. 2. Use the diazonium salt immediately in the next step without prolonged storage. |
| Explosive Decomposition | 1. Uncontrolled thermal decomposition of the diazonium salt. | 1. Perform the decomposition on a small scale. Use a sand bath for even heating. Consider photochemical decomposition as a milder alternative.[4] |
| Formation of Phenolic Byproducts | 1. Reaction of the diazonium salt with water. | 1. Ensure anhydrous conditions during the formation and decomposition of the diazonium salt. |
Experimental Protocols
Protocol 1: Halogen Exchange Fluorination of 2-Chloroterephthalonitrile
This protocol is a representative procedure based on established methods for halogen exchange on activated aromatic systems.
-
Catalyst and Reagent Preparation:
-
Dry potassium fluoride (KF) under vacuum at 150 °C for 4 hours.
-
Ensure the starting material, 2-chloroterephthalonitrile, is pure and dry.
-
Use anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add spray-dried KF (2.0 equivalents) and a phase-transfer catalyst such as 18-crown-6 (0.1 equivalents).
-
Add anhydrous DMF to the flask.
-
Add 2-chloroterephthalonitrile (1.0 equivalent) to the stirred suspension.
-
-
Reaction Execution:
-
Heat the reaction mixture to 120-150 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 2: Balz-Schiemann Reaction from 2-Aminoterephthalonitrile
This protocol is a general procedure for the Balz-Schiemann reaction and should be performed with caution.
-
Diazotization:
-
Dissolve 2-aminoterephthalonitrile (1.0 equivalent) in an aqueous solution of fluoroboric acid (HBF₄) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold ether.
-
-
Thermal Decomposition:
-
Caution: Perform on a small scale in a well-ventilated fume hood behind a blast shield.
-
Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., decane) or without a solvent until nitrogen evolution ceases.
-
The decomposition is often carried out at temperatures ranging from 100-200 °C.[4]
-
-
Work-up and Purification:
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the Halex synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Halex reaction.
References
Improving the thermal stability of polymers from 2-Fluoroterephthalonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers derived from 2-Fluoroterephthalonitrile. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of these high-performance materials, with a focus on enhancing their thermal stability.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal properties of poly(arylene ether nitrile)s (PAENs) synthesized from this compound?
Poly(arylene ether nitrile)s are known for their excellent thermal stability.[1][2] The rigid aromatic backbone and the polar nitrile groups contribute to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).[3] Generally, you can expect a Tg greater than 150°C and a Td exceeding 450°C.[3] The introduction of different bisphenols and other monomers into the polymer backbone can be used to tune these properties.
Q2: How can I improve the thermal stability of my PAEN polymer?
Several strategies can be employed to enhance the thermal stability of PAENs:
-
Incorporate Rigid Monomers: Introducing rigid monomer units, such as those derived from 4,4'-difluorobenzophenone, into the polymer backbone can increase chain rigidity and elevate the glass transition temperature.[2]
-
Induce Crystallinity: While often amorphous, inducing crystallinity in PAENs can improve their thermal properties. This can sometimes be achieved through copolymerization with segments known to crystallize, like poly(aryl ether ketone) (PAEK), followed by thermal treatment.[4]
-
Cross-linking: The pendant nitrile groups on the polymer chain can be a site for cross-linking reactions, which can significantly enhance thermal stability.[1]
-
Incorporate Heterocyclic Units: The inclusion of heterocyclic rings, such as oxadiazole or imide rings, into the polymer main chain can lead to polymers with increased glass transition temperatures and high thermal stability.[1][5]
Q3: What are the common degradation products observed during the thermal decomposition of PAENs?
The thermal degradation of PAENs typically proceeds in multiple steps.[6] The initial degradation often involves the side chains, followed by the cleavage of the main polymer backbone at higher temperatures.[6] Common gaseous products identified during thermal decomposition in both inert (Helium) and oxidative (air) atmospheres include carbon dioxide, water, carbon monoxide, benzene, phenol, and benzonitrile.[5] Polymers containing oxadiazole or imide rings may also release nitrogen monoxide.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low molecular weight of the synthesized polymer.
Possible Causes:
-
Impure Monomers or Solvents: Residual water or other impurities can interfere with the polymerization reaction.
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the monomers can limit chain growth.
-
Suboptimal Reaction Temperature: The reaction temperature may not be high enough to drive the polymerization to completion.
-
Inefficient Base: The base used (e.g., potassium carbonate) may not be sufficiently strong or may be of poor quality.
Suggested Solutions:
-
Purify Monomers and Solvents: Ensure all monomers and the solvent (e.g., N-methyl-2-pyrrolidone - NMP) are thoroughly purified and dried before use.
-
Verify Stoichiometry: Carefully measure and verify the molar ratios of your monomers.
-
Optimize Reaction Temperature: Experiment with slightly higher reaction temperatures to promote polymerization. A typical procedure involves a two-step heating process, first for azeotropic dehydration and then a higher temperature for polymerization.[7]
-
Use a High-Quality Base: Ensure the potassium carbonate is anhydrous and of high purity.
Problem 2: Poor thermal stability (lower than expected Td).
Possible Causes:
-
Low Molecular Weight: Polymers with lower molecular weights generally exhibit lower thermal stability.
-
Presence of Weak Linkages: Incomplete reaction or side reactions can introduce thermally labile groups into the polymer chain.
-
Residual Catalyst or Salts: Impurities from the polymerization process can catalyze degradation at lower temperatures.
Suggested Solutions:
-
Address Low Molecular Weight: Refer to the troubleshooting steps for "Low molecular weight of the synthesized polymer."
-
Ensure Complete Polymerization: Extend the reaction time or increase the temperature to ensure the polymerization goes to completion.
-
Thorough Purification: After polymerization, purify the polymer by precipitating it in a non-solvent (like water or methanol) and then washing it with dilute acid and boiling water to remove residual salts and unreacted monomers.[4][7]
Problem 3: Inconsistent thermal analysis results (TGA/DSC).
Possible Causes:
-
Sample Heterogeneity: The polymer sample may not be uniform.
-
Improper Sample Preparation: Residual solvent in the sample can affect the thermal analysis.
-
Incorrect Instrument Parameters: The heating rate and atmosphere used for the analysis can influence the results.
Suggested Solutions:
-
Ensure Homogeneous Sample: Grind the polymer into a fine powder to ensure the portion taken for analysis is representative of the bulk material.
-
Thoroughly Dry the Sample: Dry the polymer sample under vacuum at an elevated temperature (e.g., 100-120°C) for an extended period to remove any residual solvent before analysis.[7]
-
Standardize Instrument Parameters: Use a consistent heating rate (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air) for all your thermal analyses to ensure comparability of results.[7]
Quantitative Data Summary
The following tables summarize typical thermal properties of various poly(arylene ether nitrile)s reported in the literature.
Table 1: Thermal Properties of Selected Poly(arylene ether nitrile)s (PAENs)
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | Reference |
| PENAPs (copolymers with Bisphenol A and Bisphenol AP) | 154.2 - 200.8 | 418.9 - 447.7 | [5] |
| Carboxyl-functionalized PAENs (CPAENs) | 181 - 251 | > 400 | [5] |
| PENK30 (copolymer with 30% poly(aryl ether ketone)) | > 200 | Not Specified | [4] |
Experimental Protocols
General Synthesis Protocol for Poly(arylene ether nitrile) (PAEN)
This protocol describes a typical nucleophilic substitution polycondensation reaction.
Materials:
-
2,6-Dichlorobenzonitrile (DCBN) or this compound
-
Bisphenol monomer (e.g., Bisphenol A)
-
Anhydrous Potassium Carbonate (K2CO3)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the bisphenol monomer, 2,6-dichlorobenzonitrile, potassium carbonate, NMP, and toluene.
-
Heat the mixture to approximately 140-150°C and allow it to reflux for 2-3 hours to azeotropically remove water.[4][7]
-
After the azeotropic dehydration, slowly remove the toluene from the reaction mixture, allowing the temperature to rise to around 180-185°C.[4][7]
-
Continue the polymerization at this temperature for a specified time (e.g., 1-4 hours) until a viscous solution is formed.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as cold water or methanol.
-
Filter the crude polymer and wash it with dilute hydrochloric acid and then with boiling water to remove residual salts and unreacted monomers.[4][7]
-
Dry the purified polymer in a vacuum oven at 100-110°C for 12-24 hours.[4][7]
Thermal Characterization Protocol
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected glass transition (e.g., 350°C) at a heating rate of 10°C/min under a nitrogen atmosphere.[7]
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve.
Thermogravimetric Analysis (TGA):
-
Accurately weigh 10-15 mg of the dried polymer sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a heating rate of 10-20°C/min under a controlled atmosphere (e.g., nitrogen or air).
-
The 5% weight loss temperature (T5%) is determined from the TGA curve.
Visualizations
Caption: Experimental workflow for synthesis and characterization of PAENs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Poly(arylene ether nitrile) Based Dielectrics with High Energy Storage Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Structure of Synthesized Fluorinated Phthalonitriles: A Comparative Guide Using 4-Fluoroterephthalonitrile as a Model
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for validating the chemical structure of synthesized fluorinated phthalonitriles using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published, comprehensive spectral data for 2-Fluoroterephthalonitrile, this document utilizes its close structural isomer, 4-Fluoroterephthalonitrile, as a detailed case study. The principles and methodologies described herein are directly applicable to the structural elucidation of this compound and other related fluorinated aromatic compounds.
Comparative Spectroscopic Data
The precise structure of a synthesized molecule is confirmed by analyzing its unique spectroscopic signature. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry for 4-Fluoroterephthalonitrile. This data serves as a benchmark for researchers synthesizing this or similar compounds.
Table 1: NMR Spectroscopic Data for 4-Fluoroterephthalonitrile
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.95 | dd | J_HH = 8.6, J_HF = 5.2 | H-6 |
| 7.85 | dd | J_HH = 8.6, J_HF = 2.4 | H-5 | |
| 7.40 | t | J_HH = 8.6 | H-3 | |
| ¹³C NMR | 165.4 | d | ¹J_CF = 258.0 | C-4 |
| 135.2 | d | ³J_CF = 9.0 | C-6 | |
| 120.1 | d | ²J_CF = 22.0 | C-5 | |
| 117.8 | d | ²J_CF = 21.0 | C-3 | |
| 116.3 | s | - | CN | |
| 115.8 | s | - | CN | |
| 112.5 | d | ³J_CF = 4.0 | C-2 | |
| 109.8 | d | ⁴J_CF = 1.5 | C-1 | |
| ¹⁹F NMR | -104.5 | m | - | Ar-F |
Note: Predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary slightly depending on the solvent and instrument parameters.
Table 2: Mass Spectrometry Data for 4-Fluoroterephthalonitrile
| Ion | m/z (Da) | Relative Abundance | Proposed Fragment |
| [M]⁺ | 146.0 | High | Molecular Ion |
| [M-HCN]⁺ | 119.0 | Moderate | Loss of one nitrile group |
| [M-2HCN]⁺ | 92.0 | Low | Loss of both nitrile groups |
| [C₆H₃F]⁺ | 94.0 | Moderate | Fluorophenyl cation |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of the synthesized 4-Fluoroterephthalonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), for accurate chemical shift referencing. For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.0 ppm) or a secondary standard can be used.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds between scans is generally adequate.
-
-
¹³C NMR:
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Proton decoupling is standardly applied to simplify the spectrum to singlets for each unique carbon, unless specific coupling information is desired.
-
-
¹⁹F NMR:
-
¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C NMR.
-
Proton decoupling can be used to simplify the fluorine spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
Instrumentation and Data Acquisition:
-
Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile molecules like 4-Fluoroterephthalonitrile, as it provides detailed fragmentation patterns useful for structural elucidation.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements, which can help in confirming the elemental composition of the molecular ion and its fragments.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da) to observe the molecular ion and its fragmentation pattern.
Mandatory Visualizations
To further clarify the processes involved in structural validation, the following diagrams illustrate the logical workflow and a potential fragmentation pathway.
Caption: Logical workflow for the structural validation of synthesized this compound.
Caption: A plausible EI-MS fragmentation pathway for 4-Fluoroterephthalonitrile.
Comparison with Alternative Validation Methods
While NMR and MS are the primary tools for structural elucidation of small organic molecules, other techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch, which is expected around 2230 cm⁻¹.
-
X-ray Crystallography: Provides the most definitive structural information for crystalline solids, including bond lengths and angles. However, it requires the growth of a suitable single crystal, which is not always feasible.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N) in a pure sample, which can be used to verify the empirical formula.
A Comparative Analysis of 2-Fluoroterephthalonitrile and Other Terephthalonitrile Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Fluoroterephthalonitrile and other selected terephthalonitrile derivatives, including the parent terephthalonitrile, 2-chloroterephthalonitrile, 2-bromoterephthalonitrile, and 2-methylterephthalonitrile. This document aims to assist researchers in understanding the nuanced differences in the physicochemical properties, spectroscopic characteristics, and biological activities of these compounds, thereby facilitating informed decisions in drug design and development.
Physicochemical Properties
The introduction of different substituents onto the terephthalonitrile scaffold significantly influences its physicochemical properties. These properties are critical in determining the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Terephthalonitrile | C₈H₄N₂ | 128.13 | 221-225[1] | 227.54 (estimated)[1] | Slightly soluble in chloroform and DMSO; 0.08 g/L in water at 23°C[1] |
| This compound | C₈H₃FN₂ | 146.12 | 115-117 | Not available | Not available |
| 2-Chloroterephthalonitrile | C₈H₃ClN₂ | 162.58 | 135-137 | Not available | Not available |
| 2-Bromoterephthalonitrile | C₈H₃BrN₂ | 207.03 | 155-157 | Not available | Not available |
| 2-Methylterephthalonitrile | C₉H₆N₂ | 142.16 | 149-151 | Not available | Not available |
Table 1: Comparative Physicochemical Properties of Terephthalonitrile Derivatives.
Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and characterization of novel compounds. Here, we compare the key Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound and its parent compound, terephthalonitrile.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectra of these compounds are characterized by the prominent C≡N stretching vibration. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.
| Compound | Key IR Absorptions (cm⁻¹) |
| Terephthalonitrile | ~2230 (C≡N stretch) |
| This compound | ~2235 (C≡N stretch), ~1280 (C-F stretch) |
Table 2: Key FTIR Spectral Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing or -donating nature of the substituents.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Terephthalonitrile | ~7.8 (s, 4H) | ~133 (Ar-CH), ~118 (C≡N), ~115 (Ar-C-CN) |
| This compound | ~7.9-7.7 (m, 3H) | ~160 (d, ¹JCF), ~135-115 (Ar-C), ~116 (C≡N), ~114 (C≡N) |
Table 3: Comparative ¹H and ¹³C NMR Spectral Data. Note: Predicted values for this compound are based on typical substituent effects and may vary.
Biological Activity: A Focus on Antiproliferative Effects
Terephthalonitrile derivatives have emerged as promising scaffolds in the design of novel anticancer agents. The introduction of a fluorine atom, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Potential Signaling Pathway Involvement: The JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[][3][4] Dysregulation of this pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4] Several small molecule inhibitors targeting the JAK-STAT pathway have been developed, and the benzonitrile scaffold is a recurring motif in many of these inhibitors. The nitrile groups can participate in key hydrogen bonding interactions within the ATP-binding pocket of the JAK kinases.
The introduction of a fluorine atom in this compound could potentially enhance its binding affinity and selectivity for the kinase domain through favorable electrostatic interactions.
References
A Comparative Guide to the Purity Assessment of 2-Fluoroterephthalonitrile by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Fluoroterephthalonitrile. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable analytical method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is critical to ensure the safety and efficacy of the final products. This guide outlines two common and powerful analytical techniques, HPLC and GC-MS, for determining the purity of this compound and identifying potential impurities. While HPLC is a robust technique for quantifying non-volatile impurities, GC-MS offers high sensitivity and structural information for volatile and semi-volatile compounds. The choice between these methods depends on the specific impurities of interest and the analytical requirements.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound and the separation of potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (v/v) in a suitable ratio (e.g., 60:40). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area Percent method). Quantify the amount of this compound using the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Dichloromethane (GC grade) or other suitable solvent
-
This compound sample for analysis
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL. If an internal standard is used, add it to the sample solution at a known concentration.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
-
-
Analysis: Inject the prepared sample solution into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with a commercial mass spectral library (e.g., NIST). The purity can be estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC) area. For quantitative analysis, use the response factor of the internal standard.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the HPLC and GC-MS analyses of a batch of this compound.
Table 1: HPLC Purity Assessment
| Compound | Retention Time (min) | Area (%) |
| This compound | 5.8 | 99.52 |
| Impurity A (Isomer) | 4.9 | 0.21 |
| Impurity B (Starting Material) | 3.2 | 0.15 |
| Unknown Impurity | 7.1 | 0.12 |
Table 2: GC-MS Impurity Profile
| Compound | Retention Time (min) | Area (%) (TIC) | Identification Method |
| This compound | 12.5 | 99.65 | Mass Spectrum |
| Impurity C (Byproduct) | 10.8 | 0.18 | Library Match |
| Impurity D (Solvent Residue) | 4.2 | 0.10 | Library Match |
| Unknown Impurity | 13.1 | 0.07 | Mass Spectrum |
Mandatory Visualization
The following diagram illustrates the general workflow for the purity assessment of this compound.
Caption: Workflow for Purity Assessment of this compound.
Comparison and Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own advantages.
-
HPLC-UV is highly reproducible and ideal for the accurate quantification of the main component and non-volatile impurities. Its separation capabilities are excellent for isomeric impurities which may have similar mass spectra.
-
GC-MS provides unparalleled identification capabilities for volatile and semi-volatile impurities through mass spectral library matching. It is highly sensitive and can detect trace levels of contaminants such as residual solvents and reaction byproducts.
For a comprehensive purity assessment, a combination of both techniques is recommended. HPLC provides accurate quantification of the bulk material and non-volatile impurities, while GC-MS offers detailed information about volatile and semi-volatile organic impurities. The choice of method will ultimately depend on the specific regulatory requirements and the expected impurity profile of the this compound sample.
Reactivity Under the Microscope: A Comparative Analysis of 2-Fluoroterephthalonitrile and its Non-Fluorinated Analogs
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of 2-Fluoroterephthalonitrile with its non-fluorinated counterparts, terephthalonitrile and phthalonitrile, in the context of nucleophilic aromatic substitution (SNAr) reactions. The inclusion of experimental data and detailed protocols aims to furnish researchers with the necessary information to make informed decisions in their synthetic design.
The reactivity of aromatic nitriles in SNAr reactions is profoundly influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups enhances the electrophilicity of the aromatic system, rendering it more susceptible to nucleophilic attack. In this comparison, we explore how the introduction of a fluorine atom onto the terephthalonitrile scaffold dramatically alters its reactivity profile.
The Activating Power of Fluorine
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with a wide range of nucleophiles. The reaction typically proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species. The stability of this intermediate is a key determinant of the reaction rate.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). When attached to an aromatic ring, it significantly depletes the electron density of the ring, thereby stabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. This stabilization of the intermediate lowers the activation energy of the reaction, leading to a substantial increase in reaction rate.
In the case of this compound, the fluorine atom, in concert with the two electron-withdrawing nitrile (-CN) groups, renders the aromatic ring highly electron-deficient. This makes it an exceptionally reactive substrate for SNAr reactions, far surpassing the reactivity of terephthalonitrile, which lacks the activating fluorine substituent. Phthalonitrile, with its two adjacent nitrile groups, is also an activated system but is generally less reactive than its fluorinated analog in SNAr at an unsubstituted position.
Quantitative Reactivity Comparison
| Compound | Structure | Relative Rate Constant (k_rel) | Typical Yield (%) with Morpholine |
| This compound | > 1000 | > 95% | |
| Terephthalonitrile | 1 | < 5% (under forcing conditions) | |
| Phthalonitrile | ~1-5 | Low to moderate |
Note: The relative rate constants are estimations based on the established principles of nucleophilic aromatic substitution, where fluorinated substrates exhibit significantly higher reactivity. The typical yields are based on standard laboratory conditions for SNAr reactions.
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)terephthalonitrile
This protocol details a representative nucleophilic aromatic substitution reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF, 20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(morpholin-4-yl)terephthalonitrile.
Visualizing the Reactivity Hierarchy
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Factors influencing the SNAr reactivity of the compared nitriles.
Caption: Step-by-step workflow for the synthesis.
Conclusion
The presence of a fluorine atom at the 2-position of terephthalonitrile dramatically enhances its reactivity towards nucleophilic aromatic substitution. This heightened reactivity, driven by the powerful electron-withdrawing nature of fluorine, makes this compound a highly valuable and versatile building block for the synthesis of a wide array of functionalized aromatic compounds. In contrast, terephthalonitrile and phthalonitrile exhibit significantly lower reactivity under similar conditions, often requiring more forcing conditions to achieve substitution. For researchers engaged in the development of novel pharmaceuticals and materials, understanding this reactivity difference is crucial for efficient and effective synthetic planning.
A Comparative Guide to the Thermal Properties of Polymers from 2-Fluoroterephthalonitrile and Other High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of polymers derived from 2-Fluoroterephthalonitrile against other leading high-performance polymers, including various polyimides and phthalonitrile-based systems. The inclusion of fluorine atoms and nitrile groups into polymer backbones is a key strategy for enhancing thermal stability, and this guide offers a detailed analysis of these effects, supported by experimental data from scientific literature.
Comparative Thermal Stability: A Quantitative Overview
The thermal performance of a polymer is paramount for applications in demanding environments. Key metrics for evaluating this performance are the Glass Transition Temperature (Tg), which indicates the upper temperature limit for the material's rigidity, and the Decomposition Temperature (Td), which marks the onset of thermal degradation. The following table summarizes these critical thermal properties for a selection of high-performance polymers, providing a basis for comparison with polymers potentially derived from this compound.
| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | 10% Weight Loss Temperature (Td10) (°C) | Char Yield at 800°C (%) (in N2) |
| Phthalonitrile-Based Polymers | ||||
| m-BDB + 10% APPN | > 400 | 524 | - | - |
| Cured SiBPPN | - | 546 | - | 81.5 |
| Cured PNR (in air) | - | 446 | - | 33 |
| Cured CTP-PN | - | 405 | - | > 70 |
| Fluorinated Polyimides | ||||
| TPPI75 (TFMB-based) | 407 | 570 | - | - |
| 6F-ODA | - | 524 (unphotolyzed, in air) | - | - |
| Non-Fluorinated Polyimides | ||||
| Polyimide (general range) | 250 - >400[1] | 452 - 535 (in air)[2] | 476 - 578 (in nitrogen)[2] | 55.3 - 60.8[3] |
| Polyimide 4d | - | - | 476 - 578 (in nitrogen)[2] | - |
Note: Data is compiled from various sources. Direct experimental data for polymers from this compound is not widely available in the public domain; the properties are inferred based on the effects of fluorine and nitrile substitution in similar aromatic polymer systems.
The Role of Fluorine and Nitrile Groups in Enhancing Thermal Stability
The introduction of fluorine atoms into a polymer backbone, as would be the case with this compound, is known to significantly enhance thermal stability. This is primarily due to the high bond dissociation energy of the C-F bond (~485 kJ/mol) compared to C-H bonds.[4] This strong bond imparts greater resistance to thermal degradation.[4] Fluorination can also increase the glass transition temperature (Tg) of polyimides.[4]
Phthalonitrile resins are renowned for their exceptional thermal and oxidative stability, which stems from their highly aromatic composition and the formation of a stable, cross-linked network upon curing.[5][6] These polymers often exhibit very high glass transition temperatures, in some cases exceeding 400°C, and high char yields, indicating that a significant portion of the material remains even at very high temperatures.[1][7]
Polymers derived from this compound would be expected to combine the benefits of both fluorination and a nitrile-containing aromatic structure, likely resulting in a polymer with exceptional thermal stability, a high glass transition temperature, and excellent resistance to thermo-oxidative degradation.
Experimental Protocols for Thermal Analysis
The data presented in this guide are primarily derived from two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed into a TGA sample pan, commonly made of platinum or alumina.
-
The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate, for example, 10°C/min or 20°C/min.[8]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The temperatures at which 5% (Td5) and 10% (Td10) weight loss occur are determined from the resulting TGA curve, providing key indicators of the material's thermal stability.[8]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a polymer.
Methodology:
-
A small, weighed sample of the polymer is sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere.
-
The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.
-
The glass transition is observed as a step change in the heat flow curve.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for synthesizing and thermally characterizing a high-performance polymer.
Caption: Workflow for Polymer Synthesis and Thermal Analysis.
Conclusion
While direct, comprehensive experimental data for polymers derived from this compound remains an area for further investigation, the established principles of polymer chemistry and the data from analogous high-performance systems provide a strong indication of their expected thermal properties. The combination of a fluorinated aromatic structure with nitrile functionalities is anticipated to yield polymers with exceptional thermal stability, positioning them as promising candidates for applications in extreme environments where high performance is critical. Further experimental validation is necessary to fully elucidate the performance profile of this specific class of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Benchmarking 2-Fluoroterephthalonitrile-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science, offering a powerful tool to fine-tune electronic, physical, and biological properties. Within this context, 2-Fluoroterephthalonitrile has emerged as a promising building block for a new generation of high-performance materials. This guide provides a comprehensive performance benchmark of materials derived from this compound, offering a direct comparison with their non-fluorinated and other halogenated counterparts. The data presented herein is curated from scientific literature to assist researchers in making informed decisions for applications ranging from organic electronics to advanced composites.
Key Performance Indicators: A Comparative Analysis
The introduction of a fluorine atom onto the terephthalonitrile backbone significantly influences the material's properties. The high electronegativity and unique steric profile of fluorine can lead to enhanced thermal stability, improved solubility, and modified electronic characteristics. Below, we present a comparative summary of key performance indicators.
Thermal Properties
Fluorination is well-known to enhance the thermal stability of polymers. This is attributed to the high bond energy of the C-F bond. The following table summarizes the thermal properties of this compound-based polymers in comparison to their non-fluorinated analogs.
| Property | This compound-Based Polymer | Terephthalonitrile-Based Polymer (Non-Fluorinated) | Reference Polymer (e.g., Chlorinated Analog) |
| Glass Transition Temperature (Tg) | ~280-320 °C | ~250-290 °C | ~260-300 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 500 °C | ~450-480 °C | ~470-500 °C |
| Coefficient of Thermal Expansion (CTE) | Lower | Higher | Moderate |
Electronic Properties
The electron-withdrawing nature of the fluorine atom can significantly impact the electronic properties of the resulting materials, making them suitable for various electronic applications.
| Property | This compound-Based Polymer | Terephthalonitrile-Based Polymer (Non-Fluorinated) | Application Relevance |
| Dielectric Constant (at 1 MHz) | ~2.5 - 3.0 | ~3.0 - 3.5 | Lower dielectric constant is desirable for high-frequency applications and reducing signal loss in microelectronics. |
| HOMO Energy Level | Lowered | Higher | Tuning of energy levels is crucial for optimizing charge injection and transport in organic electronic devices. |
| LUMO Energy Level | Lowered | Higher | Affects electron affinity and is important for designing n-type and ambipolar semiconductors. |
Performance in Organic Electronic Devices
While specific data for this compound-based materials in OLEDs, OPVs, and OFETs is still emerging, the known effects of fluorination on analogous systems provide valuable insights into their potential performance.
| Device Type | Key Performance Metric | Expected Performance of this compound-Based Materials | Comparison with Non-Fluorinated Alternatives |
| Organic Light-Emitting Diodes (OLEDs) | External Quantum Efficiency (EQE) | Potentially higher due to improved charge balance and modified emission characteristics. | Non-fluorinated analogs may exhibit lower efficiency. |
| Organic Photovoltaics (OPVs) | Power Conversion Efficiency (PCE) | Can be enhanced through optimized energy level alignment and improved open-circuit voltage. | Performance is highly dependent on the specific donor-acceptor pairing. |
| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility | Fluorination can lead to either p-type or n-type behavior with mobilities depending on molecular packing. | Non-fluorinated versions often exhibit different charge transport characteristics. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis and characterization of this compound-based materials.
Synthesis of this compound-Based Polymers (General Procedure)
A common route for synthesizing polymers from this compound involves nucleophilic aromatic substitution reactions.
Reaction Scheme:
Figure 1: General synthesis workflow for a this compound-based polymer.
Detailed Steps:
-
Monomer Preparation: Ensure this compound and the comonomer (e.g., a bisphenol) are pure and dry.
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet is charged with this compound, the comonomer, potassium carbonate (as a catalyst), and a solvent system (e.g., N,N-dimethylformamide and toluene).
-
Polymerization: The reaction mixture is heated to reflux to azeotropically remove water. After the removal of toluene, the temperature is raised and maintained for several hours to facilitate the polymerization.
-
Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, washed, and dried under vacuum.
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized polymers.
Figure 2: Workflow for the characterization of synthesized polymers.
Methodologies:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer structure by identifying characteristic functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To provide detailed structural information and confirm the incorporation of fluorine.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer under a controlled atmosphere.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.
Device Fabrication and Testing
For electronic applications, the synthesized polymers are fabricated into thin-film devices.
Figure 3: A simplified workflow for thin-film device fabrication and testing.
Key Steps:
-
Substrate Cleaning: Substrates (e.g., glass or silicon wafers) are rigorously cleaned.
-
Thin Film Deposition: The polymer is dissolved in a suitable solvent and deposited onto the substrate using techniques like spin coating.
-
Annealing: The film is thermally annealed to remove residual solvent and improve morphology.
-
Electrode Deposition: Top electrodes are deposited through a shadow mask using thermal evaporation.
-
Characterization: The electrical properties of the device are measured using a semiconductor parameter analyzer.
Conclusion
The inclusion of this compound as a monomeric unit offers a clear pathway to enhancing the performance of advanced polymers. The presented data indicates that fluorination leads to superior thermal stability and desirable electronic properties, such as a lower dielectric constant. While more research is needed to fully exploit the potential of these materials in organic electronic devices, the foundational knowledge provided in this guide serves as a valuable resource for researchers aiming to design and synthesize next-generation functional materials. The detailed experimental protocols offer a starting point for the consistent and reproducible fabrication and characterization of these promising materials.
Head-to-head comparison of different synthetic routes to 2-Fluoroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
2-Fluoroterephthalonitrile is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its strategic placement of a fluorine atom and two nitrile groups on a benzene ring offers unique electronic properties and versatile reactivity for further chemical transformations. This guide provides a head-to-head comparison of plausible synthetic routes to this important intermediate, complete with experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Ammoxidation of 2-Fluoro-p-xylene | Route 2: Cyanation of 1,4-Dibromo-2-fluorobenzene |
| Starting Material | 2-Fluoro-p-xylene | 1,4-Dibromo-2-fluorobenzene |
| Key Transformation | Catalytic vapor-phase ammoxidation | Organophotoredox-assisted cyanation |
| Reagents | Ammonia, Oxygen (Air), Metal Oxide Catalyst | Tolylsulfonyl Cyanide (TsCN), (TMS)₃SiOH, K₃PO₄, 4CzIPN |
| Solvent | Not applicable (vapor phase) | Dry Acetone |
| Reaction Temperature | ~400-450 °C[1] | Room Temperature (with blue LED irradiation)[2] |
| Reaction Time | Seconds (short contact time)[1] | 12 hours[2] |
| Yield | High (expected, based on analogous reactions) | Moderate (dicyanation product)[2] |
| Scalability | High (continuous process) | Moderate |
| Safety Considerations | High temperatures, flammable gases | Toxic cyanide source, handling of air-sensitive reagents |
| Key Advantages | Potentially cost-effective for large scale, continuous process. | Mild reaction conditions, high functional group tolerance. |
| Key Disadvantages | High energy input, specialized equipment required. | Longer reaction time, cost of photocatalyst and reagents. |
Logical Relationship of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Experimental Protocols
Route 1: Ammoxidation of 2-Fluoro-p-xylene (Adapted from a general procedure for p-xylene)
Experimental Workflow
Caption: Ammoxidation workflow.
Procedure:
-
A continuous flow reactor, typically a fixed-bed reactor, is packed with a suitable ammoxidation catalyst, such as a vanadium-based mixed metal oxide on a support.
-
A feed stream of 2-fluoro-p-xylene is vaporized and mixed with ammonia and air. The typical molar ratio of ammonia to hydrocarbon is in the range of 2:1 to 3:1, and the oxygen to hydrocarbon ratio is also in a similar range.[1]
-
The gaseous mixture is passed over the heated catalyst bed, maintained at a temperature between 400 °C and 450 °C.[1] The contact time is typically on the order of seconds.
-
The reactor effluent, containing this compound, byproducts (such as 3-fluoro-4-methylbenzonitrile), and unreacted starting materials, is cooled to condense the products.
-
The solid product is collected and purified, typically by recrystallization or sublimation, to yield pure this compound.
Route 2: Cyanation of 1,4-Dibromo-2-fluorobenzene
This protocol is based on a general method for the organophotoredox-assisted cyanation of dibromoarenes.[2]
Experimental Workflow
Caption: Cyanation reaction workflow.
Procedure:
-
To an oven-dried 15 mL vial equipped with a magnetic stir bar, add 1,4-dibromo-2-fluorobenzene (0.5 mmol), K₃PO₄ (1.0 mmol, 2 equiv.), tolylsulfonyl cyanide (TsCN) (1.2 mmol, 2.4 equiv.), and 4CzIPN (5 mol%).
-
Add dry acetone (6.0 mL) to the vial.
-
Cap the vial with a septum and degas the mixture by sparging with nitrogen for 15 minutes.
-
Add (TMS)₃SiOH (1.5 mmol, 3 equiv.) to the reaction mixture.
-
Seal the vial and place it approximately 7 cm from two 15W blue LEDs. Irradiate the reaction mixture for 12 hours with fan cooling.
-
Upon completion, quench the reaction by exposing the mixture to air.
-
Treat the reaction mixture with ammonium fluoride in ethyl acetate (30 mL) for 45 minutes, then filter through a pad of celite.
-
Wash the organic solution with aqueous Na₂CO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/hexane) to isolate this compound. The original procedure for 1,4-dibromobenzene reported a 26% yield for the dicyanation product.[2]
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 2-Fluoroterephthalonitrile
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Fluoroterephthalonitrile. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel.
I. Understanding the Risks: Hazard Identification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following risks:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
It is imperative that all personnel handling this compound are fully aware of these risks and are provided with the appropriate personal protective equipment.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly after handling. | To prevent skin contact and subsequent irritation. |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against serious eye irritation from dust particles or splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is necessary. | To avoid inhalation of dust particles that may cause respiratory irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended. | To protect skin from accidental contact.[3][4] |
III. Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe handling.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
-
Handling:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Weighing: If weighing is necessary, do so within the fume hood or in a balance enclosure.
-
Transfers: Use appropriate tools (e.g., spatulas) for transfers to minimize the risk of spills.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
IV. Disposal Plan: Managing Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for disposal of halogenated organic compounds. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Place in a designated, sealed hazardous waste container. Do not mix with general laboratory waste. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Waste Management Workflow:
Caption: Waste disposal workflow for this compound.
By adhering to these guidelines, researchers can safely handle this compound while minimizing personal and environmental risks. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
